molecular formula C14H9NO2 B8784373 2-Phenyl-4H-1,3-benzoxazin-4-one CAS No. 3084-52-4

2-Phenyl-4H-1,3-benzoxazin-4-one

Cat. No.: B8784373
CAS No.: 3084-52-4
M. Wt: 223.23 g/mol
InChI Key: GWDYJKXSUSPLEA-UHFFFAOYSA-N
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Description

2-Phenyl-4H-1,3-benzoxazin-4-one (CAS 3084-52-4) is a privileged N,O-heterocyclic scaffold of significant interest in organic synthesis and medicinal chemistry research . This compound serves as a key precursor and core structure in the development of biologically active molecules. Derivatives of the 4H-benzo[d][1,3]oxazin-4-one pharmacophore have demonstrated a broad spectrum of pharmacological activities, including inhibition of human chymase, HSV-1 protease, death-associated protein kinase (DAPK), serine proteases, and antimicrobial properties . Notably, this structural motif is a key pharmacophore in Cetilistat, an antiobesity drug that has reached phase III clinical trials . In synthetic chemistry, 2-Phenyl-4H-1,3-benzoxazin-4-one is recognized as an excellent native directing group for transition metal-catalyzed ortho C-H functionalization . The nitrogen atom of the imine bond coordinates with transition metals, directing catalysts to activate the inert ortho C-H bond of the 2-phenyl ring. This enables highly regioselective transformations for the formation of C-C, C-O, C-N, and C-X bonds without requiring pre-functionalized substrates . Specific applications include Pd-catalyzed olefination, Ru-catalyzed amidation using sulfonyl azides, and Ru-catalyzed oxidative annulation with internal alkynes to construct complex fused ring systems . This directing group ability makes it an invaluable tool for the step-economical and atom-efficient synthesis of diverse organic compounds and complex molecular architectures. Beyond its direct applications, this compound is a versatile building block for synthesizing other valuable heterocycles, such as quinazolinones, 4-hydroxyquinolinones, benzothiazinethiones, and amidobenzoates . The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3084-52-4

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

2-phenyl-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)17-14(15-13)10-6-2-1-3-7-10/h1-9H

InChI Key

GWDYJKXSUSPLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Phenyl-4H-1,3-benzoxazin-4-one from Anthranilic Acid: A Comprehensive Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one (often referred to in literature as 2-phenyl-4H-3,1-benzoxazin-4-one) is a foundational transformation in heterocyclic chemistry. This rigid, planar molecule serves as a critical electrophilic intermediate for the synthesis of quinazolinones, which possess a broad spectrum of pharmacological activities including antimicrobial, anticonvulsant, and anticancer properties.

This technical guide provides an in-depth analysis of the synthetic routes from anthranilic acid to 2-phenyl-4H-1,3-benzoxazin-4-one. By evaluating the mechanistic causality behind classical and modern methodologies, this whitepaper equips synthetic chemists with self-validating protocols designed for high yield, purity, and reproducibility.

Mechanistic Overview & Chemical Causality

The transformation of anthranilic acid (2-aminobenzoic acid) into a benzoxazinone ring requires two discrete chemical events: N-acylation and cyclodehydration .

  • N-Acylation (Kinetic Control): The primary amine of anthranilic acid is significantly more nucleophilic than the carboxylic acid hydroxyl group. Upon the introduction of benzoyl chloride, rapid N-acylation occurs to form the intermediate N-benzoylanthranilic acid.

  • Cyclodehydration (Thermodynamic Sink): To close the oxazine ring, the carboxylic acid must be activated into a better leaving group (such as a mixed anhydride or an active ester). Once activated, the amide carbonyl oxygen acts as an internal nucleophile, attacking the activated carboxyl carbon. The subsequent elimination of the leaving group yields the thermodynamically stable 2-phenyl-4H-1,3-benzoxazin-4-one.

Pathway A Anthranilic Acid (Nucleophile) C N-Benzoylanthranilic Acid (Intermediate) A->C N-Acylation (Base/Solvent) B Benzoyl Chloride (Electrophile) B->C D 2-Phenyl-4H-1,3-benzoxazin-4-one (Target Heterocycle) C->D Cyclodehydration (-H2O)

Mechanistic pathway of 2-phenyl-4H-1,3-benzoxazin-4-one synthesis via N-acylation and cyclization.

Comparative Analysis of Synthetic Routes

Selecting the appropriate synthetic route depends on the available infrastructure, desired scalability, and tolerance for harsh reagents. The table below summarizes the quantitative and qualitative data for the three primary methodologies [1, 3, 4].

Synthetic RouteReagents & CatalystsReaction ConditionsTypical YieldMechanistic Causality & Practical Considerations
Classical Two-Step Benzoyl Cl, Acetic Anhydride (Ac₂O)RT (Step 1) 80–150 °C (Step 2)80–90%Highly Reliable: Ac₂O acts as both solvent and dehydrating agent, forming a reactive mixed anhydride. Requires harsh heating.
Direct Pyridine Benzoyl Cl (2 eq.), Anhydrous Pyridine10 °C to RT85–95%One-Pot: The second equivalent of Benzoyl Cl activates the carboxylate. Uses toxic pyridine; requires careful aqueous workup.
Cyanuric Chloride Benzoyl Cl, Cyanuric Cl, DMF, TEART (Mild)~89%Greener/Mild: Cyanuric Cl and DMF form a Vilsmeier-Haack type iminium cation that activates the acid at room temperature.

Step-by-Step Experimental Protocols

Protocol A: The Classical Two-Step Synthesis (Ac₂O Cyclodehydration)

This protocol separates the N-acylation and cyclization steps, allowing for the isolation of the intermediate. This is highly recommended when analytical validation of the intermediate is required for regulatory or quality control purposes[3].

Step 1: Synthesis of N-Benzoylanthranilic Acid

  • Dissolve anthranilic acid (0.05 mol, 6.85 g) in 70 mL of dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add benzoyl chloride (0.05 mol, 5.8 mL) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the acylation and prevents localized overheating, which can lead to dark, tarry byproducts.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by pouring it into 100 mL of ice-cold distilled water with vigorous stirring.

  • Filter the separated solid, wash thoroughly with water to remove residual DMF and HCl, and dry under a vacuum.

Step 2: Cyclodehydration to Benzoxazinone

  • Transfer the dried N-benzoyl anthranilic acid (0.01 mol) into a flask containing 10 mL of acetic anhydride.

  • Heat the mixture under reflux at 80–100 °C for 3 hours. Causality: Acetic anhydride converts the carboxylic acid into a mixed anhydride, lowering the activation energy for the intramolecular nucleophilic attack by the amide oxygen.

  • Cool the mixture to room temperature and remove excess acetic anhydride under reduced pressure.

  • Triturate the resulting solid with petroleum ether, filter, and recrystallize from absolute ethanol to yield pure 2-phenyl-4H-1,3-benzoxazin-4-one.

Workflow Step1 Step 1: N-Acylation Anthranilic acid + Benzoyl chloride in DMF Stir 2h at RT Step2 Step 2: Precipitation Add H2O, filter solid N-benzoyl anthranilic acid Step1->Step2 Step3 Step 3: Cyclodehydration Reflux intermediate in Acetic Anhydride (80°C, 3h) Step2->Step3 Step4 Step 4: Isolation Cool, remove excess Ac2O, wash with petroleum ether Step3->Step4 Step5 Step 5: Purification Recrystallize from Ethanol to yield pure product Step4->Step5

Step-by-step workflow for the classical two-step synthesis using acetic anhydride.

Protocol B: Direct One-Pot Pyridine Method

This method utilizes pyridine as both the base (to neutralize HCl) and the solvent. According to classical mechanistic studies, using exactly 1 equivalent of benzoyl chloride often yields a mixture of the intermediate and the final product. Using 2 equivalents of benzoyl chloride ensures complete in-situ activation and cyclization [4].

  • Dissolve anthranilic acid (22 mmol, 3.01 g) in 10.0 mL of anhydrous pyridine at room temperature. Critical Step: The pyridine must be strictly anhydrous; water will rapidly hydrolyze the highly reactive mixed anhydride intermediate, halting the cyclization.

  • Cool the solution to 10 °C using a water/ice bath.

  • Slowly add benzoyl chloride (44 mmol, 5.1 mL) dissolved in 10.0 mL of anhydrous pyridine over 30 minutes.

  • Stir the reaction mixture for 1–2 hours at room temperature.

  • Pour the mixture into ice water and treat with aqueous sodium bicarbonate (10% w/v) until the pH is neutral. Causality: Bicarbonate neutralizes the pyridinium hydrochloride salts and hydrolyzes any unreacted benzoyl chloride into water-soluble benzoate, leaving the insoluble benzoxazinone to precipitate.

  • Filter, wash with cold water, and recrystallize from ethanol.

Protocol C: Mild Cyanuric Chloride-Mediated Cyclization

For highly functionalized or temperature-sensitive derivatives, the cyanuric chloride method provides a mild, room-temperature alternative [1].

  • Add benzoyl chloride (3 mmol) to a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL). Stir for 2 hours at room temperature to form the N-acylated intermediate.

  • In a separate vial, prepare a light yellow solution of cyanuric chloride (3 mmol) in DMF (5 mL). Causality: This generates a highly electrophilic iminium cation (Vilsmeier-Haack type reagent).

  • Add the cyanuric chloride/DMF solution to the main reaction mixture and stir for 4 hours at room temperature. The iminium cation converts the carboxylic -OH into a superior leaving group, driving spontaneous cyclodehydration without applied heat.

  • Evaporate the solvent in a vacuum, pour the residue into distilled water/ice, and filter the resulting crystalline solid.

Analytical Characterization and Validation

To ensure trust and scientific integrity, the synthesized 2-phenyl-4H-1,3-benzoxazin-4-one must be validated analytically. The absence of broad O-H and N-H stretching in the IR spectrum is the primary indicator of successful cyclodehydration.

Analytical TechniqueExpected Spectral Signatures / ValuesDiagnostic Significance
FT-IR Spectroscopy ν ~1760–1770 cm⁻¹ (Strong)Represents the C=O stretch of the oxazinone ring.
FT-IR Spectroscopy ν ~1600–1620 cm⁻¹ (Medium)Represents the C=N stretch of the newly formed ring.
FT-IR Spectroscopy Absence of bands at 3200–3400 cm⁻¹Confirms complete loss of the -NH and -OH groups (successful dehydration).
¹H-NMR (DMSO-d6) δ 7.50 – 8.20 ppm (Multiplet, 9H)Corresponds to the aromatic protons of the fused benzene and the phenyl substituent.
Melting Point 121 – 123 °CSharp melting point indicates high purity of the crystalline product.

References

  • Source: Chemistry Central Journal (via PMC / NIH)
  • Synthesis and Characterization of Ligand-Stabilized Silver Nanoparticles and Comparative Antibacterial Activity against E.
  • Synthesis of Quinazoline Derivatives and their Biological Activities Source: Asian Journal of Chemistry URL
  • Source: Journal of the Chemical Society C: Organic (RSC Publishing)

The 2-Phenyl-4H-1,3-benzoxazin-4-one Scaffold: A Technical Guide to Synthesis, Characterization, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern medicinal chemistry, diversity-oriented synthesis relies heavily on versatile heterocyclic intermediates. 2-Phenyl-4H-1,3-benzoxazin-4-one (Chemical Formula: C14H9NO2), also known as 2-phenyl-4H-benzo[d][1,3]oxazin-4-one or aza-flavone, is a privileged scaffold that serves as a critical linchpin in the development of novel therapeutics [1].

Structurally, the compound features a benzoxazine ring fused with a phenyl group. The core's high reactivity stems from the electrophilic centers at C-2 and C-4, making the oxazine ring highly susceptible to nucleophilic ring-opening and subsequent recyclization by nitrogenous bases (such as amines and hydrazines). This unique reactivity profile makes it an indispensable precursor for synthesizing biologically active quinazolinones, triazoles, and anilinoquinazolines [2].

Physicochemical Profiling

Understanding the physicochemical properties of 2-phenyl-4H-1,3-benzoxazin-4-one is essential for optimizing downstream synthetic workflows and predicting its behavior in biological assays. The quantitative data summarized below provides the foundational metrics required for analytical verification.

Table 1: Quantitative Physicochemical Data

ParameterValueReference
IUPAC Name 2-phenyl-1,3-benzoxazin-4-one[1]
Chemical Formula C14H9NO2 [1]
Molecular Weight 223.23 g/mol [1]
Monoisotopic Mass 223.0633 Da[1]
Melting Point 106–107 °C[3]
Topological Polar Surface Area 38.7 Ų[1]
XLogP3 (Lipophilicity) 2.5[1]

Mechanistic Pathway of Synthesis

The synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one is achieved via the reaction of 2-aminobenzoic acid (anthranilic acid) with benzoyl chloride. The reaction proceeds through a two-step cascade: an initial nucleophilic acyl substitution (N-acylation) followed by an intramolecular dehydrative cyclization [2].

Mechanism A 2-Aminobenzoic Acid C N-Acylation Intermediate A->C Pyridine (Base/Solvent) 0°C to RT B Benzoyl Chloride B->C Nucleophilic Attack D Dehydrative Cyclization C->D Intramolecular Attack E 2-Phenyl-4H-1,3-benzoxazin-4-one D->E Ring Closure (-H2O)

Mechanistic pathway of 2-phenyl-4H-1,3-benzoxazin-4-one synthesis via dehydrative cyclization.

Self-Validating Experimental Protocol

To ensure high yield and purity, the following protocol is engineered with built-in validation checkpoints. Do not deviate from the stoichiometric ratios or temperature controls, as they dictate the thermodynamic success of the cyclization [2].

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 30 mL of dry pyridine under continuous stirring.

  • Causality: Pyridine acts dually as an organocatalyst and an acid scavenger (neutralizing the HCl byproduct). Anhydrous conditions are mandatory; the presence of water will competitively hydrolyze benzoyl chloride into benzoic acid, severely depressing the reaction yield.

Step 2: Nucleophilic Acylation

  • Action: Cool the solution to 0°C. Slowly add a solution of 28 mL (0.2 mol) benzoyl chloride dissolved in 30 mL of dry pyridine dropwise over 30 minutes.

  • Causality: The initial N-acylation is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing the thermal degradation of the intermediate and suppressing the formation of di-acylated side products.

Step 3: Dehydrative Cyclization

  • Action: Remove the ice bath and subject the resultant solution to vigorous mechanical stirring for 1 hour at room temperature.

  • Causality: The thermal energy at room temperature is sufficient to drive the intramolecular nucleophilic attack of the carboxylate oxygen onto the newly formed amide carbonyl, ejecting a water molecule to form the closed benzoxazine ring.

Step 4: Quenching & Precipitation

  • Action: Let the mixture stand for 1 hour, then pour it into a cold 10% sodium bicarbonate solution.

  • Causality: The bicarbonate neutralizes the pyridine hydrochloride byproduct and any unreacted starting acids. This shifts the mixture's polarity, forcing the highly hydrophobic 2-phenyl-4H-1,3-benzoxazin-4-one to precipitate out of the aqueous phase.

Step 5: Self-Validation & Purification

  • Action: Filter the crude product, wash with distilled water, and recrystallize from ethyl acetate or ligroine.

  • Validation Checkpoint 1 (TLC): Monitor the reaction using GF254 silica gel plates with an n-Hexane:Ethyl acetate (5:5) solvent system. The complete disappearance of the anthranilic acid spot and the emergence of a new, high-Rf UV-active spot confirms reaction completion.

  • Validation Checkpoint 2 (Melting Point): A sharp melting point at 106–107 °C validates high purity[3].

Downstream Applications in Drug Discovery

The true value of 2-phenyl-4H-1,3-benzoxazin-4-one lies in its utility as a springboard for synthesizing diverse pharmacological agents. By exploiting the vulnerability of the oxazine ring to nucleophiles, researchers can generate multiple drug classes [4].

  • Quinazolin-4(3H)-ones: Refluxing the benzoxazinone with formamide yields 2-phenylquinazolin-4(3H)-one. This scaffold exhibits broad-spectrum antimicrobial and antifungal activities [2].

  • 4-Anilinoquinazolines: Chlorination of the quinazolinone using POCl3/PCl5 followed by condensation with anilines yields 4-anilinoquinazolines, which are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and are widely explored in anticancer drug design [2].

  • 1,2,4-Triazoles: Condensation with hydrazine hydrate triggers a ring-opening/ring-closing cascade that yields 1,2,4-triazole derivatives, which are highly effective agricultural fungicides and clinical antimicrobial agents[4].

Applications Core 2-Phenyl-4H-1,3- benzoxazin-4-one QZ Quinazolin-4(3H)-ones Core->QZ Formamide TZ 1,2,4-Triazoles Core->TZ Hydrazine AQ 4-Anilinoquinazolines QZ->AQ POCl3 / Anilines Target1 Antimicrobial QZ->Target1 TZ->Target1 Target2 Anticancer AQ->Target2

Downstream drug development workflows utilizing the 2-phenyl-4H-1,3-benzoxazin-4-one scaffold.

References

  • National Center for Biotechnology Information (PubChem). "2-Phenyl-4H-1,3-benzoxazin-4-one | C14H9NO2 | CID 555407". PubChem Database. Available at:[Link]

  • Asian Journal of Pharmaceutical Research. "Synthesis, In silico Molecular Docking Study and Anti-bacterial Evaluation of some Novel 4-Anilino Quinazolines". Available at: [Link]

  • Letters in Organic Chemistry. "Synthesis and Antimicrobial Evaluation of Quinazoline-4[3H]-one Derivatives". Bentham Science Publishers. Available at:[Link]

Spectroscopic Profiling and Synthesis Workflows of 2-Phenyl-4H-1,3-benzoxazin-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Author Persona: Senior Application Scientist

Introduction & Mechanistic Overview

In medicinal chemistry and drug development, the rational design of active pharmaceutical ingredients (APIs) frequently relies on privileged scaffolds. As a Senior Application Scientist, I frequently utilize 2-phenyl-4H-1,3-benzoxazin-4-one (often referred to as aza-flavone) as a highly reactive, versatile core[1]. This molecule serves as a critical synthetic intermediate for generating diverse pharmacologically active heterocycles, including quinazolinones and 1,2,4-triazoles, which are heavily investigated for their anti-bacterial, anti-cancer, and anti-HIV properties[2][3].

Understanding the synthetic causality of this scaffold and validating its structural integrity through rigorous spectroscopic profiling is paramount. This whitepaper provides an in-depth technical analysis of the synthesis, mechanistic pathways, and spectroscopic validation of 2-phenyl-4H-1,3-benzoxazin-4-one, grounded in field-proven methodologies.

Synthetic Methodology & Causality

The synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one relies on the N -acylation of anthranilic acid (2-aminobenzoic acid) followed by a dehydrative cyclization[2]. A robust protocol must not only yield high purity but also function as a self-validating system where the reaction conditions inherently drive the equilibrium toward the desired product.

Experimental Protocol: Step-by-Step Synthesis
  • Reagent Preparation: Dissolve 0.1 mole (13.7 g) of 2-aminobenzoic acid in a minimal volume (approx. 30 mL) of dry pyridine in a round-bottom flask[2].

  • Acylation: Slowly add 0.2 mole (28 mL) of benzoyl chloride dissolved in 30 mL of dry pyridine to the reaction mixture under constant mechanical stirring[2]. Maintain the temperature carefully (starting at 0°C and allowing it to reach room temperature) to control the exothermic nature of the reaction.

  • Cyclization: Continue vigorous stirring for 1 hour.

  • Workup: Treat the resultant solution with a 10% sodium bicarbonate ( NaHCO3​ ) solution. This neutralizes excess acid and precipitates the crude product[2].

  • Purification: Filter the crude solid, wash with ice-cold distilled water, and recrystallize from ethyl acetate or ethanol to yield a white to off-white crystalline mass (Yield: 70–95%, mp 98–100°C)[2][4].

Causality Insight: The Role of Pyridine

The choice of dry pyridine is not arbitrary; it is the mechanistic engine of this protocol. It serves a dual purpose:

  • Nucleophilic Protection: It acts as a solvent and an acid scavenger, neutralizing the HCl byproduct generated during the initial acylation. This prevents the protonation of the amino group of anthranilic acid, ensuring it remains a potent nucleophile[2].

  • Dehydrative Ring Closure: Pyridine facilitates the subsequent intramolecular condensation by acting as a proton acceptor, driving the dehydrative ring closure of the 2-benzamidobenzoic acid intermediate into the final oxazine ring[2].

Synthesis A Anthranilic Acid (2-Aminobenzoic acid) C Pyridine (Solvent/Base) 0°C to Room Temp A->C B Benzoyl Chloride B->C D N-Acylation Intermediate (2-Benzamidobenzoic acid) C->D Nucleophilic Attack E Dehydrative Cyclization (-H2O) D->E Intramolecular Condensation F 2-Phenyl-4H-1,3-benzoxazin-4-one (Yield: ~70-95%) E->F Ring Closure

Figure 1: Mechanistic workflow for the synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one.

Spectroscopic Validation (E-E-A-T)

A self-validating experimental system requires that the synthesized product be rigorously confirmed. The transformation from anthranilic acid to the benzoxazinone core involves the loss of −OH and −NH2​ groups and the formation of an oxazine ring, which presents distinct spectroscopic signatures[4].

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) is the first line of structural confirmation. The disappearance of the broad −NH2​ and −OH stretching bands (typically >3000 cm⁻¹) confirms complete cyclization. The appearance of a strong C=O stretch at ~1730 cm⁻¹ is highly characteristic of the strained, conjugated ester-like carbonyl in the benzoxazinone ring[4].

Nuclear Magnetic Resonance (NMR)

NMR provides atomic-level validation of the carbon framework and proton environments.

  • 1H NMR: The spectrum is characterized entirely by aromatic protons (9H). The ortho-protons of the 2-phenyl ring are highly deshielded by the adjacent imine ( C=N ) group, typically appearing as a multiplet around 8.2–8.3 ppm. The benzoxazine ring protons appear between 7.5 and 8.2 ppm[1].

  • 13C NMR: The critical diagnostic peaks are the carbonyl carbon ( C=O ) at ~159–161 ppm and the imine carbon ( C=N ) at ~157 ppm. The remaining 12 aromatic carbons resonate between 116 and 136 ppm[1].

Mass Spectrometry (MS)

GC-MS or LC-MS analysis yields a molecular ion peak [M]+ at m/z 223, corresponding to the molecular formula C14​H9​NO2​ [1]. The base peak often appears at m/z 105 (benzoyl cation, [C6​H5​CO]+ ), resulting from the fragmentation of the oxazine ring[1].

Quantitative Data Summary

Table 1: Summary of Spectroscopic Data for 2-Phenyl-4H-1,3-benzoxazin-4-one

Analytical MethodKey Signals / ValuesStructural Assignment
IR (KBr) 1730 cm⁻¹ C=O stretch (oxazinone ring)[4]
IR (KBr) 1680 cm⁻¹ C=N stretch (imine)[4]
IR (KBr) 1582, 1490 cm⁻¹Aromatic C=C stretch[4]
IR (KBr) 1295, 1260, 1130 cm⁻¹ C−O−C stretch[4]
1H NMR (CDCl3) ~8.2 - 8.3 ppm (m)Ortho-protons of 2-phenyl ring[1]
1H NMR (CDCl3) ~7.5 - 8.2 ppm (m)Benzoxazine aromatic protons[1]
13C NMR (CDCl3) ~159 - 161 ppm C=O (carbonyl carbon)[1]
13C NMR (CDCl3) ~157 ppm C=N (imine carbon)[1]
MS (EI) m/z 223Molecular Ion [M]+ [1]
MS (EI) m/z 105Base peak [C6​H5​CO]+ [1]

Advanced Applications: Supercritical Fluid Processing

Beyond its role as a synthetic intermediate, 2-phenyl-4H-1,3-benzoxazin-4-one has been studied for its solubility in supercritical carbon dioxide ( scCO2​ )[3]. As an anti-HIV drug candidate and a precursor to highly potent quinazolinones, understanding its thermodynamic behavior in scCO2​ is vital for developing green extraction and nanoparticle formulation technologies[3][5].

Solubility studies (typically measured between 308–328 K and 10–30 MPa) reveal that the dissolution of this scaffold is heavily influenced by solute volatility and specific intermolecular interactions within the supercritical phase[3][5]. This data is critical for drug development professionals aiming to formulate micro- or nano-sized particles of the API without relying on toxic organic solvents.

Applications Core 2-Phenyl-4H-1,3-benzoxazin-4-one QZ Quinazolin-4(3H)-ones (via Formamide/Amines) Core->QZ Ring Opening/Closing TZ 1,2,4-Triazoles (via Hydrazine Hydrate) Core->TZ Hydrazinolysis Bio1 Anti-bacterial Agents QZ->Bio1 Bio2 Anti-cancer/Anti-HIV Candidates QZ->Bio2 TZ->Bio1

Figure 2: Downstream pharmacological applications of the benzoxazinone scaffold.

Conclusion

The synthesis and spectroscopic validation of 2-phenyl-4H-1,3-benzoxazin-4-one form the foundational bedrock for its application in medicinal chemistry. By strictly adhering to the mechanistic principles of dehydrative cyclization and confirming structural integrity via IR, NMR, and MS, researchers can confidently utilize this privileged scaffold to unlock novel therapeutic agents and optimize advanced supercritical fluid formulations.

References

  • Title: Synthesis, In silico Molecular Docking Study and Anti-bacterial Evaluation of some Novel 4-Anilino Quinazolines Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Synthesis and Evaluation of Antimicrobial Activities of New 1,2,4-Triazole Derivatives Source: SSRG International Journal of Applied Chemistry URL: [Link]

  • Title: 2-Phenyl-4H-1,3-benzoxazin-4-one | C14H9NO2 Source: PubChem - NIH URL: [Link]

  • Title: Solubility of Solids in Sub- and Supercritical Fluids A Review Source: Scribd URL: [Link]

  • Title: Solubility of Anti-Inflammatory, Anti-Cancer, and Anti-HIV Drugs in Supercritical Carbon Dioxide Source: ResearchGate URL: [Link]

Sources

In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopy of 2-Phenyl-4H-1,3-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazinone scaffold is a privileged pharmacophore in drug development, frequently utilized in the design of mechanism-based serine protease inhibitors and rhomboid intramembrane protease modulators. Among these, 2-phenyl-4H-1,3-benzoxazin-4-one (also recognized by IUPAC nomenclature as 2-phenyl-4H-benzo[d][1,3]oxazin-4-one) serves as a critical synthetic intermediate and bioactive core[1].

This whitepaper provides a rigorous, causality-driven analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral properties of 2-phenyl-4H-1,3-benzoxazin-4-one. By bridging synthetic methodology with spectroscopic validation, this guide equips researchers with self-validating protocols to ensure high-fidelity structural characterization.

Chemical Architecture and Electronic Context

To accurately interpret the NMR spectra of 2-phenyl-4H-1,3-benzoxazin-4-one, one must first understand its electronic topology. The molecule consists of a benzene ring fused to a 1,3-oxazine ring, which bears a phenyl substituent at the C-2 position and a carbonyl group at the C-4 position.

The heterocyclic oxazine ring features an −O−C(=O)−C(Ph)=N− linkage. This specific arrangement creates a highly conjugated, electron-deficient system. The nitrogen atom acts as an imine ( C=N ), while the oxygen atom participates in a lactone-like ester linkage. The magnetic anisotropy generated by the C=O and C=N double bonds, combined with the electronegativity of the heteroatoms, dictates a highly specific deshielding environment for the surrounding protons and carbons.

Experimental Protocols: Synthesis and NMR Acquisition

The following methodologies are designed as self-validating systems. Every step includes built-in analytical checkpoints to ensure that the final NMR data is free from synthetic artifacts.

Synthesis via Dehydrative Cyclization

The most efficient route to 2-phenyl-4H-1,3-benzoxazin-4-one involves the acid-catalyzed condensation of anthranilic acid with an orthoester[2],[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a 15-mL pressure tube, combine anthranilic acid (1.0 mmol) and triethyl orthobenzoate (4.5 mmol).

  • Catalysis: Add glacial acetic acid (2.6 mmol) to the mixture. Causality: Acetic acid acts as a dual-purpose catalyst, protonating the orthoester to facilitate nucleophilic attack by the amine, and subsequently driving the dehydrative cyclization.

  • Reaction: Seal the vessel under an N₂ atmosphere and heat at 100 °C under neat conditions for 4 to 24 hours.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (3:1 Hexane:Ethyl Acetate). The reaction is validated to proceed to the workup phase only when the fluorescent spot corresponding to anthranilic acid is completely consumed.

  • Purification: Cool the mixture to room temperature to induce crystallization. Purify the crude mass by trituration using 5% diethyl ether in pentane. Causality: Trituration is selected over silica gel chromatography because the benzoxazinone ring can be susceptible to hydrolysis on acidic silica. Trituration exploits the compound's crystallinity to remove soluble impurities.

  • Drying: Filter and dry the off-white crystals under high vacuum.

NMR Sample Preparation and Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is chosen because the target molecule is non-polar and lacks exchangeable protons, preventing solvent-solute proton exchange.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and analyze using a 400 MHz NMR spectrometer (101 MHz for ¹³C).

  • Acquisition Parameters (¹H): 298 K, 16 scans, relaxation delay (D1) of 1.5 s, and a spectral width of 12 ppm.

  • Acquisition Parameters (¹³C): 298 K, 1024 scans, ¹H-decoupled (WALTZ-16 sequence), relaxation delay of 2.0 s.

  • System Validation: Before integrating the target peaks, validate the spectrum calibration. The TMS peak must be exactly at δ 0.00 ppm. The CDCl₃ residual solvent peak must be verified at δ 7.26 ppm (¹H) and the central triplet peak at δ 77.16 ppm (¹³C). Furthermore, the absence of ethoxy signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) validates the complete removal of unreacted orthoester.

Workflow Visualization

NMR_Workflow N1 Anthranilic Acid + Triethyl Orthobenzoate N2 Acid-Catalyzed Condensation N1->N2 Glacial AcOH, 100 °C N3 Dehydrative Cyclization (-EtOH) N2->N3 Intramolecular attack N4 2-Phenyl-4H-1,3- benzoxazin-4-one N3->N4 Trituration (Ether/Pentane) N5 1H NMR Acquisition (400 MHz, CDCl3) N4->N5 Dissolve in CDCl3 N6 13C NMR Acquisition (101 MHz, CDCl3) N4->N6 Dissolve in CDCl3 N7 Structural Validation & Purity Confirmation N5->N7 Peri-proton deshielding check N6->N7 C=O and C=N shift check

Figure 1: Experimental workflow from synthesis to NMR structural validation of 2-phenyl-4H-1,3-benzoxazin-4-one.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum of 2-phenyl-4H-1,3-benzoxazin-4-one is characterized entirely by aromatic signals, integrating to a total of 9 protons[2]. The spatial geometry of the fused ring system creates distinct magnetic environments.

Table 1: ¹H NMR Assignments and Structural Logic

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Structural Logic
8.34 – 8.30 Complex (m)2H-H-2', H-6' (Phenyl)Deshielded by extended conjugation with the electron-withdrawing C=N bond of the oxazine ring.
8.25 dd1H7.9, 1.5H-5 (Benzoxazine)Peri-Effect: Extreme deshielding due to spatial proximity (peri-position) to the magnetic anisotropy cone of the C4=O carbonyl group.
7.84 ddd1H8.1, 7.3, 1.5H-7 (Benzoxazine)Para to the ring oxygen; reflects mild electron withdrawal from the fused heterocyclic system.
7.70 d1H8.1H-8 (Benzoxazine)Ortho to the ring nitrogen; relatively shielded compared to H-5, but remains in the downfield aromatic region.
7.62 – 7.48 Complex (m)4H-H-6, H-3', H-4', H-5'Overlapping signals of the remaining benzoxazine proton (H-6) and the meta/para phenyl protons.

¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The ¹³C NMR spectrum reveals 12 distinct carbon environments, confirming the molecular symmetry of the 2-phenyl substituent (which contains equivalent ortho and meta carbons)[2].

Table 2: ¹³C NMR Assignments and Electronic Causality

Chemical Shift (δ, ppm)AssignmentCausality / Electronic Environment
159.6 C-4 ( C=O )Carbonyl carbon; highly deshielded by the electronegative oxygen and sp² hybridization.
157.1 C-2 ( C=N )Imine carbon; severely deshielded by bonding to both oxygen and nitrogen, augmented by phenyl conjugation.
147.0 C-8aBridgehead aromatic carbon attached directly to the ring nitrogen; deshielded by inductive electron withdrawal.
136.6 C-7Aromatic CH; para to the ring oxygen.
132.6 C-4'Para carbon of the 2-phenyl substituent.
130.3 C-1'Ipso carbon of the 2-phenyl substituent; deshielded by the adjacent electron-deficient C=N group.
128.8 C-3', C-5'Meta carbons of the 2-phenyl substituent.
128.6 C-5Aromatic CH; peri to the carbonyl group, matching the highly deshielded nature of the H-5 proton.
128.32 C-2', C-6'Ortho carbons of the 2-phenyl substituent.
128.26 C-6Aromatic CH.
127.2 C-4aBridgehead aromatic carbon attached to the carbonyl group.
117.0 C-8Aromatic CH (ortho to the ring nitrogen). Resonance Shielding: The O−C=N system can polarize to O+=C−N− , allowing the nitrogen to donate electron density into the fused benzene ring, significantly shielding this ortho position.

References

  • Annor-Gyamfi, J.K.; Bunce, R.A. "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters". Molecules. 2019; 24(19):3555. Available at: [Link]

  • National Center for Biotechnology Information. "2-Phenyl-4H-1,3-benzoxazin-4-one". PubChem Compound Summary for CID 555407. Available at: [Link]

Sources

Mass Spectrometry of 2-Phenyl-4H-1,3-benzoxazin-4-one: A Comprehensive Guide to Fragmentation Mechanics and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the mass spectrometric characterization of heterocyclic compounds not merely as a routine analytical task, but as a deep structural interrogation. 2-phenyl-4H-1,3-benzoxazin-4-one (and its structurally analogous isomers like 3,1-benzoxazin-4-one) is a rigid, highly conjugated bicyclic system. Its pharmacological relevance—often explored in the development of serine protease inhibitors—demands rigorous analytical control during drug development and impurity profiling.

This whitepaper deconstructs the mass spectrometry (MS) of this compound, explaining the causality behind ionization choices, detailing the mechanistic fragmentation pathways, and providing self-validating experimental protocols.

Physicochemical Grounding & Ionization Causality

Before introducing a molecule into a mass spectrometer, we must understand its physicochemical nature to select the correct ionization modality.

  • Molecular Formula: C₁₄H₉NO₂

  • Exact Mass: 223.0633 Da[1]

  • Structural Features: A highly aromatic phenyl ring conjugated with a benzoxazinone core.

Why Electron Ionization (EI) vs. Electrospray Ionization (ESI)? We utilize EI at 70 eV for structural elucidation because the hard ionization imparts ~6000 kJ/mol of internal energy to the molecule. This is strictly necessary to overcome the high activation energy barrier required to fracture the rigid bicyclic benzoxazinone core, yielding highly reproducible, library-matchable spectra[2].

Conversely, for quantitative pharmacokinetic assays or impurity profiling, we select Positive-Mode ESI (+) . The basic nitrogen within the oxazine ring readily accepts a proton in an acidic mobile phase, generating an intact [M+H]⁺ pseudo-molecular ion at m/z 224.07 without premature in-source fragmentation.

Mechanistic Fragmentation Pathways (EI-MS)

When subjected to 70 eV electron impact, 2-phenyl-4H-1,3-benzoxazin-4-one undergoes highly specific, predictable gas-phase unimolecular dissociations.

  • The Molecular Ion (m/z 223): The base peak is almost universally the intact radical cation [M]⁺ at m/z 223[3]. The extensive π -conjugation across the molecule acts as an "electron sponge," stabilizing the charge and preventing total immediate disintegration.

  • Retro-Diels-Alder (RDA) Cleavage (m/z 179): A hallmark of such bicyclic systems is the RDA reaction. The oxazinone ring undergoes a concerted cleavage, often coupled with the neutral loss of carbon dioxide (CO₂, 44 Da), to yield a stable fragment at m/z 179[4].

  • Oxaziridine Rearrangement & Heterocyclic Cleavage (m/z 105 & 77): Mass spectral data provides strong evidence that under electron impact, the benzoxazinone core transiently isomerizes into an oxaziridine intermediate[5]. This strained intermediate rapidly collapses, cleaving the heterocyclic ring to eject the highly stable benzoyl cation ([PhCO]⁺) at m/z 105[3].

  • Carbon Monoxide Loss (m/z 77): The benzoyl cation subsequently undergoes a thermodynamically driven neutral loss of carbon monoxide (CO, 28 Da) to generate the phenyl cation ([Ph]⁺) at m/z 77[3].

MS_Workflow M Molecular Ion [M]⁺ m/z 223.06 Ox Oxaziridine Intermediate Rearrangement M->Ox e⁻ impact Isomerization F1 [M - CO₂]⁺ m/z 179 M->F1 Retro-Diels-Alder F2 Benzoyl Cation [PhCO]⁺ m/z 105 M->F2 Heterocyclic Cleavage Ox->F1 -CO₂ F3 Phenyl Cation [Ph]⁺ m/z 77 F2->F3 -CO

Figure 1: Major EI-MS fragmentation pathways of 2-phenyl-4H-1,3-benzoxazin-4-one.

Quantitative Data Summary
m/zRelative Abundance (%)Ion TypeStructural Assignment
223 100 (Base Peak)[M]⁺Intact Molecular Ion (C₁₄H₉NO₂)
179 15 - 25[M - CO₂]⁺RDA cleavage / Loss of lactone moiety
105 60 - 80[PhCO]⁺Benzoyl Cation (Heterocyclic cleavage)
77 40 - 50[Ph]⁺Phenyl Cation (Loss of CO from m/z 105)

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), analytical workflows cannot assume instrument stability. Every protocol must be a self-validating system.

Protocol A: GC-EI-MS for Structural Elucidation

This protocol is designed to definitively confirm the synthesis or presence of the benzoxazinone core.

  • System Suitability Testing (SST): Introduce Perfluorotributylamine (PFTBA) calibrant.

    • Causality: Tunes the quadrupole to achieve unit mass resolution across the m/z 50–600 range. If the isotopic ratios of m/z 69, 219, and 502 deviate by >10% from NIST targets, the ion source must be cleaned. This guarantees that missing fragments are due to chemistry, not poor transmission.

  • Sample Introduction: Inject 1 µL of a 10 µg/mL analyte solution in ethyl acetate using a 10:1 split ratio.

    • Causality: The split ratio prevents electron multiplier saturation and peak fronting, preserving the Gaussian peak shape necessary for accurate spectral deconvolution.

  • Chromatographic Separation: Column: HP-5MS (30 m x 0.25 mm x 0.25 µm). Gradient: 100°C (hold 1 min) to 280°C at 15°C/min.

    Causality: The 5% phenyl-methylpolysiloxane stationary phase provides ideal π

    π selectivity for aromatic heterocycles. The rapid thermal ramp minimizes residence time, preventing on-column thermal degradation of the oxazinone ring.
Protocol B: LC-ESI-MS/MS for Impurity Profiling

This protocol is utilized for detecting trace benzoxazinone impurities in active pharmaceutical ingredients (APIs).

  • Matrix Blank Injection: Inject 100% initial mobile phase prior to the sample.

    • Causality: Establishes a true baseline and proves zero carryover from previous runs.

  • Chromatographic Separation: Column: C18 (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier forces the basic nitrogen of the benzoxazinone into its protonated state ([M+H]⁺, m/z 224.07), maximizing ionization efficiency in the ESI source.

  • Collision-Induced Dissociation (CID) Optimization: Isolate m/z 224 in Q1 and ramp the collision energy (CE) from 10 eV to 40 eV using Argon in Q2.

    • Causality: Ramping CE maps the kinetic stability of the precursor ion. It allows us to capture both fragile neutral losses (e.g., -CO₂) at low CE and robust core cleavages (e.g., formation of m/z 105) at high CE.

LCMS_Workflow SST 1. System Suitability (Reserpine 10 ng/mL) Blank 2. Matrix Blank (Carryover Check) SST->Blank Pass (<2 ppm error) Sample 3. Analyte Injection (Benzoxazinone) Blank->Sample No peaks > LOD CID 4. CID Optimization (CE Ramping) Sample->CID Precursor m/z 224 Data 5. Data Processing (Fragment Annotation) CID->Data MS/MS Spectra

Figure 2: Self-validating LC-ESI-MS/MS workflow for benzoxazinone profiling.

References

  • Title : 2-Phenyl-4H-1,3-benzoxazin-4-one (CID 555407) Source : PubChem, National Institutes of Health URL :[Link]

  • Title : 2-Phenyl-3,1-benzoxazin-4-one (CID 13926) Source : PubChem, National Institutes of Health URL :[Link]

  • Title : Bentranil (Phase change data and Mass spectrum) Source : NIST Mass Spectrometry Data Center URL :[Link]

  • Title : Mass Spectra of Spiro-benzoxazin-4-one and Spiro-quinazolin-4-one Derivatives Source : J-Stage, The Mass Spectrometry Society of Japan URL :[Link]

  • Title : Mass spectral fragmentations of 2-phenyl-3H-indol-3-one N-oxide, 2-phenyl-4H-3,1-benzoxazin-4-one... Source : Scilit URL :[Link]

Sources

Physical and chemical properties of 2-phenyl-4H-1,3-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Properties, Synthesis, and Pharmacological Profiling of 2-Phenyl-4H-1,3-benzoxazin-4-one

Executive Summary

2-Phenyl-4H-1,3-benzoxazin-4-one (interchangeably referred to as 2-phenyl-4H-3,1-benzoxazin-4-one) is a highly versatile heterocyclic scaffold that bridges organic synthesis and targeted drug discovery. Recognized for its dual utility, it serves as a highly reactive intermediate for the synthesis of complex pharmaceuticals (such as quinazolinones) and acts as a potent, mechanism-based inhibitor of serine proteases. This technical guide provides an authoritative, in-depth analysis of its physicochemical profile, structural reactivity, and pharmacological mechanisms.

Molecular Identity & Physicochemical Profile

Understanding the baseline physical properties of 2-phenyl-4H-1,3-benzoxazin-4-one is critical for formulation, analytical tracking, and synthetic scaling. Crystallographic studies reveal that the molecule possesses a nearly planar geometry, with a dihedral angle of approximately 3.72° between the phenyl ring and the benzoxazinone core. This planarity facilitates strong π–π stacking interactions in its solid-state packing, contributing to its crystalline stability[1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-phenyl-1,3-benzoxazin-4-one
CAS Registry Number 1022-46-4 (Alternative: 3084-52-4)
Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol [2]
Melting Point 123–125 °C[3]
Boiling Point 189–192 °C (at 8 mmHg)[3]
Topological Polar Surface Area (TPSA) 38.7 Ų[2]
LogP (XLogP3) 2.5[2]
Appearance White to pale yellow crystalline powder[4]

Chemical Reactivity & Synthetic Mechanisms

The benzoxazinone scaffold is highly reactive due to the electrophilic nature of its C4 carbonyl group, making it an excellent precursor for nucleophilic ring-opening reactions[5].

Causality in Synthesis: The standard synthetic route involves the N-acylation and subsequent dehydrative cyclization of anthranilic acid (2-aminobenzoic acid) using benzoyl chloride[4]. A critical mechanistic nuance governing this reaction is the requirement of two equivalents of benzoyl chloride. The first equivalent reacts to form the acyclic intermediate, N-benzoylanthranilic acid. The second equivalent reacts with the carboxylic acid moiety to form a highly reactive mixed anhydride. This mixed anhydride serves as a superior leaving group, driving the intramolecular nucleophilic attack by the amide oxygen to close the oxazine ring[6].

Pyridine is employed as both a solvent and an acid scavenger to neutralize the HCl byproduct. Crucially, it also acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the benzoyl chloride, accelerating the acylation step[6].

Synthesis_Pathway A Anthranilic Acid (2-Aminobenzoic Acid) C N-Benzoylanthranilic Acid (Acyclic Intermediate) A->C Pyridine (0-8 °C) N-Acylation B Benzoyl Chloride (2 Equivalents) B->C D 2-Phenyl-4H-1,3-benzoxazin-4-one (Cyclized Product) C->D Mixed Anhydride Formation & Dehydrative Cyclization

Fig 1: Synthesis pathway of 2-phenyl-4H-1,3-benzoxazin-4-one via dehydrative cyclization.

Pharmacological Relevance: Serine Protease Inhibition

Beyond its utility as a synthetic intermediate, 2-phenyl-4H-1,3-benzoxazin-4-one is a potent "alternate substrate" inhibitor for serine proteases, most notably Human Leukocyte Elastase (HLE) and chymotrypsin[7].

Mechanism of Action: The benzoxazinone ring mimics the peptide backbone of natural protease substrates. Upon entering the enzyme's active site, the catalytic serine hydroxyl (Ser-OH) executes a nucleophilic attack on the C4 carbonyl of the benzoxazinone[7]. This triggers a ring-opening event, resulting in a covalently bound acyl-enzyme intermediate. Because the resulting N-acylanthranilate ester is sterically hindered and electronically stabilized, the subsequent deacylation step (hydrolysis) is exceptionally slow. This effectively traps the enzyme in an inactive state, providing the prolonged inhibition required for treating inflammatory conditions mediated by overactive elastase[7].

HLE_Inhibition_Mechanism E Serine Protease (HLE) Active Site (Ser-OH) EI Michaelis Complex (Non-covalent) E->EI I 2-Phenyl-4H-1,3-benzoxazin-4-one (Inhibitor) I->EI AcE Acyl-Enzyme Intermediate (Covalently Bound) EI->AcE Nucleophilic Attack Ring Opening AcE->I Ring Closure (Reversible) P N-Benzoylanthranilic Acid (Inactive Metabolite) AcE->P Slow Hydrolysis (Enzyme Recovery)

Fig 2: Mechanism of Human Leukocyte Elastase (HLE) inhibition via acyl-enzyme intermediate formation.

Validated Experimental Protocols

The following protocols represent a self-validating synthetic system. The completion of Protocol A yields the purified precursor required to execute Protocol B, demonstrating the compound's reactivity profile.

Protocol A: Synthesis of 2-Phenyl-4H-1,3-benzoxazin-4-one [4]

  • Preparation: Dissolve 0.1 mol (13.7 g) of anthranilic acid in 30 mL of anhydrous pyridine in a round-bottom flask.

  • Activation: Cool the reaction mixture to 0–8 °C using an ice bath to control the highly exothermic acylation process.

  • Acylation: Slowly add 0.2 mol (28 mL) of benzoyl chloride dropwise over 30 minutes under constant mechanical stirring. (Rationale: The stoichiometric excess of benzoyl chloride ensures the generation of the mixed anhydride intermediate necessary to drive cyclization).

  • Cyclization: Remove the ice bath and subject the resultant solution to vigorous stirring for 1 hour at room temperature.

  • Quenching: Treat the mixture with a 10% aqueous sodium bicarbonate solution to neutralize excess acid and precipitate the product.

  • Purification: Filter the pale yellow solid, wash thoroughly with distilled water, and recrystallize from absolute ethanol to yield pure 2-phenyl-4H-1,3-benzoxazin-4-one.

Protocol B: Ring-Opening Conversion to 2-Phenylquinazolin-4(3H)-one [4]

  • Reagent Mixing: Suspend 0.01 mol (2.18 g) of the synthesized 2-phenyl-4H-1,3-benzoxazin-4-one in an excess of formamide.

  • Nucleophilic Attack: Heat the mixture under reflux for 3 hours. (Rationale: Thermal energy drives the nucleophilic attack of ammonia—generated in situ from formamide—on the C4 carbonyl, opening the oxazine ring and subsequently dehydrating it to form the highly stable pyrimidine ring of the quinazolinone).

  • Isolation: Cool the reaction mixture to room temperature until a solid precipitates.

  • Purification: Filter the crude solid, dry under vacuum, and recrystallize from ethanol to obtain the white crystalline quinazolinone derivative.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one Using Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry.[1][2] The protocol herein details a robust and efficient method starting from anthranilic acid and benzoyl chloride, leveraging the principles of the Schotten-Baumann reaction.[3][4][5]

Theoretical Framework and Mechanistic Insights

The synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride is a classic example of a condensation reaction that proceeds in two key stages: N-acylation followed by intramolecular cyclodehydration.

1.1. The Schotten-Baumann Reaction: A Foundation for N-Acylation

The initial step involves the acylation of the primary amino group of anthranilic acid with benzoyl chloride.[2] This transformation is typically carried out under Schotten-Baumann conditions, which utilize a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[3][4][6][7] The base, in this protocol pyridine, plays a dual role: it acts as a solvent and an acid scavenger, driving the reaction towards the formation of the N-benzoylanthranilic acid intermediate.[8][9][10]

The mechanism begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[4][5] The subsequent collapse of this intermediate eliminates a chloride ion, and the pyridine deprotonates the nitrogen, yielding the amide and pyridinium hydrochloride.[5]

1.2. Intramolecular Cyclodehydration: Ring Formation

The second stage is the ring-closing reaction to form the benzoxazinone heterocycle. In the presence of a second equivalent of benzoyl chloride, the carboxylic acid group of the N-benzoylanthranilic acid is activated. This can proceed through the formation of a mixed anhydride.[10] The subsequent intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon, followed by the elimination of benzoic acid, leads to the formation of the stable 2-phenyl-4H-3,1-benzoxazin-4-one ring system.[10] Some procedures may utilize other dehydrating agents like acetic anhydride for this cyclization step.[11]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress.

2.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Anthranilic AcidReagent Grade, ≥99%Sigma-Aldrich
Benzoyl ChlorideReagent Grade, ≥99%Fisher ScientificLachrymator, handle in a fume hood.[12]
PyridineAnhydrous, 99.8%Acros OrganicsFlammable and toxic, handle with care.[13][14][15][16][17]
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization.
EthanolReagent Grade, 95%For recrystallization.
Deionized Water
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Buchner funnel and filter paper
pH paper
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

2.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (0.01 mol, 1.37 g) in pyridine (60 mL).[18][19][20] Place the flask in an ice bath to cool the solution to approximately 0-8 °C.

  • Addition of Benzoyl Chloride: While stirring the cooled solution, add benzoyl chloride (0.02 mol, 2.34 mL) dropwise using a dropping funnel over a period of one hour.[8][9][21] It is crucial to maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.[18][19][20] A solid product is expected to separate out during this time.

  • Work-up and Isolation: Carefully neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). This step should be performed in a fume hood due to potential gas evolution.

  • Filtration and Washing: Collect the precipitated pale yellow solid by vacuum filtration using a Buchner funnel.[18][20] Wash the solid thoroughly with deionized water to remove any remaining pyridine and salts.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain fine, diffraction-quality crystals of 2-phenyl-4H-3,1-benzoxazin-4-one.[18][20][22]

  • Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at a low temperature. Weigh the final product and calculate the percentage yield. A typical yield for this reaction is around 78%.[18]

2.3. Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product A Dissolve Anthranilic Acid in Pyridine B Cool to 0-8 °C A->B C Add Benzoyl Chloride (dropwise, 1 hr) B->C D Stir at Room Temp (2 hrs) C->D E Neutralize with NaHCO₃ Solution D->E F Filter Solid Product E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Dry and Weigh H->I J 2-Phenyl-4H-3,1- benzoxazin-4-one I->J

Sources

Application Note: Palladium-Catalyzed Synthesis of 2-Arylbenzoxazinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

2-Arylbenzoxazinones are privileged heterocyclic scaffolds with profound applications in drug discovery, frequently acting as serine protease inhibitors, anti-viral agents, and key intermediates for complex pharmaceuticals. Traditional syntheses often rely on harsh dehydrating agents or highly reactive acyl chlorides, which severely limit functional group tolerance and scalability.

In recent years, palladium-catalyzed carbonylative coupling has emerged as a robust, atom-economical alternative. This methodology enables the direct assembly of these heterocycles from readily available 2-haloanilines (or N -(o-haloaryl)amides) and aryl halides or carbon monoxide (CO) surrogates. Furthermore, once synthesized, the benzoxazinone core can act as a powerful directing group for downstream late-stage functionalizations, such as1. This guide details the mechanistic causality, optimization data, and self-validating protocols required to master this transformation.

Mechanistic Causality: The Catalytic Cycle

Understanding the Pd-catalyzed carbonylative annulation is critical for rational reaction optimization and troubleshooting. The reaction proceeds via a classic Pd(0)/Pd(II) redox cycle, but the success of the ring closure is highly dependent on ligand geometry and base selection.

  • Oxidative Addition : The active Pd(0) species inserts into the C-X bond of the aryl halide or 2-haloaniline, forming an arylpalladium(II) halide complex.

  • CO Migratory Insertion : Carbon monoxide coordinates to the Pd(II) center and undergoes rapid migratory insertion, yielding an electrophilic acylpalladium(II) intermediate.

  • Nucleophilic Attack : The adjacent amine or amide nucleophile attacks the acylpalladium species. Causality Insight: A non-nucleophilic base (e.g., DiPEA or Na₂CO₃) is mandatory here. It efficiently scavenges the HX byproduct without coordinating to the Pd(II) center, thereby preventing catalyst poisoning.

  • Reductive Elimination : The final ring-closing step releases the 2-arylbenzoxazinone product. Causality Insight: Ligands with a wide bite angle (e.g., XantPhos, approx. 111°) enforce the required cis-geometry of the acyl and amido groups on the square-planar Pd(II) intermediate, dramatically lowering the activation barrier for reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Arylpalladium(II) Complex Pd0->OxAdd + Ar-X COInsert CO Migratory Insertion Acylpalladium(II) Intermediate OxAdd->COInsert + CO NucAttack Nucleophilic Attack Ring Closure COInsert->NucAttack Base NucAttack->Pd0 Reductive Elimination Product 2-Arylbenzoxazinone + HX NucAttack->Product

Palladium-catalyzed carbonylative annulation cycle for 2-arylbenzoxazinones.

Quantitative Data & Reaction Optimization

The efficiency of the carbonylative synthesis heavily depends on the CO source and the catalytic system. Table 1 summarizes the optimization landscape derived from benchmark studies utilizing both gaseous CO [1] and paraformaldehyde as a solid CO surrogate [2].

Table 1: Optimization of Pd-Catalyzed Carbonylative Synthesis

Substrate SystemCO SourceCatalyst / LigandBase / SolventTemp (°C)Yield (%)
2-Iodoaniline + Ar-ICO gas (5 bar)MCM-41-2P-Pd(OAc)₂ (2 mol%)DiPEA / Toluene11085-95
2-Bromoaniline + Ar-BrCO gas (1 bar)Pd(OAc)₂ / BuPAd₂TMEDA / 1,4-Dioxane10078-92
N-(2-Bromophenyl)pivalamideParaformaldehyde (3 eq)Pd(OAc)₂ / XantPhosNa₂CO₃ / Toluene11083

Experimental Rationale: While CO gas provides excellent atom economy, 2 is highly desirable for laboratories lacking high-pressure infrastructure. Paraformaldehyde slowly depolymerizes at 110 °C to release formaldehyde, which acts as the CO source. This controlled release prevents CO poisoning of the Pd catalyst—a common failure mode when using high-pressure CO gas with less robust ligands.

Experimental Protocols

To ensure reproducibility, two distinct protocols are provided. Protocol A utilizes a solid CO surrogate, while Protocol B describes a standard 3.

Protocol A: CO-Free Synthesis Using Paraformaldehyde

Materials:

  • N-(2-bromophenyl)amide derivative (1.0 mmol)

  • Paraformaldehyde (3.0 mmol, 3.0 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • XantPhos (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Workflow:

  • Reaction Setup : In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the N-(2-bromophenyl)amide, paraformaldehyde, Pd(OAc)₂, XantPhos, and Na₂CO₃.

  • Atmosphere Exchange : Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition : Inject anhydrous toluene (5.0 mL) via syringe through the septum.

  • Heating : Seal the tube tightly with a Teflon screw cap and transfer to a pre-heated oil bath at 110 °C. Stir vigorously for 16-24 hours.

  • Monitoring : Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the starting material and the appearance of a fluorescent blue/green spot under 254 nm UV indicates product formation.

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification : Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-arylbenzoxazinone.

ExperimentalWorkflow Reagents 1. Combine Reagents (Substrate, Pd, Ligand, Base) Inert 2. Inert Atmosphere (Argon Purge x3) Reagents->Inert Heat 3. Heat at 110°C (16-24h) Inert->Heat Workup 4. Celite Filtration & Concentration Heat->Workup Purify 5. Flash Chromatography (Pure Product) Workup->Purify

Step-by-step workflow for the CO-free palladium-catalyzed synthesis of 2-arylbenzoxazinones.

Protocol B: Direct Carbonylative Coupling (CO Gas)

Materials:

  • 2-Iodoaniline (1.0 mmol) & Aryl iodide (1.2 mmol)

  • Pd(OAc)₂ (2 mol%) & dppf ligand (2 mol%)

  • DiPEA (2.0 equiv) & Anhydrous Toluene (5 mL)

  • CO gas (balloon or autoclave, 1-5 bar)

Workflow:

  • Charge a pressure reactor with 2-iodoaniline, aryl iodide, Pd(OAc)₂, and dppf.

  • Purge the system with Argon, then add DiPEA and toluene.

  • Replace the Argon atmosphere with Carbon Monoxide. Pressurize to the desired level (1 to 5 bar). (Caution: CO is highly toxic. Perform strictly in a well-ventilated fume hood).

  • Heat the mixture to 110 °C for 12 hours.

  • Vent the CO gas safely. Filter the mixture through Celite, concentrate, and purify via chromatography.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness of your experimental run, utilize the following self-validating checkpoints:

  • Self-Validation Checkpoint 1 (Visual Cue): The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution upon heating. If a heavy, irreversible black precipitate (Pd black) forms within the first 30 minutes, the inert atmosphere has been compromised, and the catalyst has aggregated. Action: Abort and restart with strictly anhydrous/anaerobic techniques.

  • Low Yield / Incomplete Conversion: Often caused by inefficient CO insertion. Action: If using paraformaldehyde, ensure the Schlenk tube is tightly sealed. If formaldehyde gas escapes before coordinating to the Pd center, the reaction stalls.

  • Formation of Dehalogenated Byproducts: Indicates that oxidative addition is occurring, but CO insertion is too slow, leading to protodepalladation. Action: Increase the CO pressure (if using gas) or switch to a more electron-rich ligand to accelerate migratory insertion.

References

  • A Convenient and General Palladium-Catalyzed Carbonylative Coupling for the Synthesis of 2-Arylbenzoxazinones Chemistry - A European Journal (Semantic Scholar) URL:[Link]

  • Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides Using Paraformaldehyde as the Carbonyl Source The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Acetoxylation and Halogenation of 2‐Arylbenzoxazinones via Palladium‐Catalyzed C(sp)‐H Bond Oxidation ChemistrySelect (ResearchGate) URL:[Link]

Sources

Advanced Application Note: Microwave-Assisted Synthesis of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Benzoxazinones, particularly the 1,4-benzoxazin-3-one and 1,3-benzoxazin-4-one scaffolds, are privileged pharmacophores in medicinal chemistry. They serve as critical core structures for a wide array of bioactive compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents[1]. Historically, the construction of these bicyclic systems via conventional thermal heating has been plagued by prolonged reaction times (often 12–24 hours), thermal degradation of sensitive functional groups, and modest yields due to competing side reactions[2].

To overcome these kinetic and thermodynamic bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative methodology. By leveraging dielectric volumetric heating, microwave irradiation directly couples with the molecular dipoles of the reaction mixture. This results in rapid, uniform energy transfer that dramatically accelerates cyclocondensation and cross-coupling steps, transforming multi-day syntheses into highly efficient, minutes-long protocols[1][3].

This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of 1,4-benzoxazin-3-one derivatives, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights: The Causality of Microwave Acceleration

The synthesis of 2H-1,4-benzoxazin-3(4H)-ones typically proceeds via a tandem nucleophilic substitution and intramolecular cyclization between an o-aminophenol and an α -haloamide or α -haloester[2].

Why Microwave Heating?

Under conventional conductive heating, energy is transferred from the vessel wall to the bulk solvent, creating thermal gradients. In contrast, microwave irradiation (typically at 2.45 GHz) causes the rapid alignment and realignment of polar molecules (dipole rotation) and the migration of dissolved ions (ionic conduction)[1].

  • Overcoming Activation Barriers: The rapid, localized superheating effect allows the reaction to swiftly overcome the high activation energy required for the sterically hindered intramolecular O-alkylation (ring closure).

  • Suppression of Side Reactions: Because the target temperature is reached in seconds rather than minutes, the residence time of reactive intermediates is minimized, drastically reducing intermolecular oligomerization and degradation[3].

Mechanism Reactants o-Aminophenol + α-Haloacetamide Step1 N-Alkylation / Acylation (Intermolecular Coupling) Reactants->Step1 Base (Cs2CO3) Deprotonation Intermediate Acyclic Intermediate (N-(2-hydroxyphenyl)acetamide) Step1->Intermediate Step2 Base-Promoted Intramolecular O-Alkylation (Cyclization) Intermediate->Step2 Microwave Heating Dielectric Activation Product 1,4-Benzoxazin-3-one Derivative Step2->Product -HX

Figure 1: Mechanistic pathway of 1,4-benzoxazin-3-one formation via tandem coupling and cyclization.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones using a dedicated microwave reactor (e.g., CEM Discover or Anton Paar Monowave). The methodology is designed with built-in analytical checkpoints to ensure reproducibility and structural integrity.

Materials and Reagents
  • Substrates: Substituted 2-aminophenol (1.0 equiv), 2-chloroacetamide derivative (1.1 equiv)[2].

  • Base: Cesium carbonate (Cs₂CO₃, 2.0 equiv). Causality: Cs₂CO₃ is selected over K₂CO₃ due to the "cesium effect"—the larger ionic radius of Cs⁺ increases the solubility and nucleophilicity of the phenoxide intermediate in polar aprotic solvents, facilitating rapid ring closure[2].

  • Solvent: N,N-Dimethylformamide (DMF) or aqueous ethanol. Causality: DMF possesses a high loss tangent ( tanδ ), meaning it highly efficiently absorbs microwave energy and converts it into heat, enabling rapid superheating[2].

Step-by-Step Procedure
  • Reaction Assembly: In a 10 mL heavy-walled microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol), the 2-chloroacetamide derivative (1.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Suspend the mixture in 3.0 mL of dry DMF.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the vessel with N₂ for 2 minutes to displace oxygen, preventing oxidative degradation of the electron-rich aminophenol.

  • Microwave Irradiation:

    • Parameters: Set the microwave synthesizer to a dynamic power mode (max 200 W) with a target temperature of 130°C.

    • Hold Time: Maintain at 130°C for 10 minutes[2].

    • Cooling: Enable compressed air cooling to rapidly quench the reaction to <40°C post-irradiation.

  • In-Process Control (TLC): Sample 5 μ L of the crude mixture. Run a Thin Layer Chromatography (TLC) plate using Hexane/Ethyl Acetate (7:3) against the starting materials. Validation: Complete consumption of the 2-aminophenol spot confirms reaction completion[2].

  • Workup: Dilute the crude mixture with 15 mL of cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Confirm product identity and purity via ¹H-NMR (presence of the characteristic singlet for the -CH₂- group of the oxazine ring around δ 4.5–4.7 ppm) and LC-MS (target [M+H]⁺ mass peak).

Workflow A 1. Reagent Prep (Substrates + Cs2CO3) B 2. MW Setup (Sealed Vial, DMF) A->B C 3. Irradiation (130°C, 10 min, 200W) B->C D 4. Rapid Cooling & Workup C->D E 5. Validation (TLC, NMR, LC-MS) D->E

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of benzoxazinone derivatives.

Quantitative Data Presentation

The superiority of the microwave-assisted protocol over conventional reflux techniques is summarized in Table 1. The data clearly illustrates the thermodynamic efficiency of MAOS, yielding higher purity profiles by minimizing the time the substrates spend in a heated state[2][4].

ParameterConventional Heating MethodMicrowave-Assisted Method (MAOS)Causality / Advantage
Heating Mechanism Conductive / ConvectiveDielectric Volumetric HeatingEliminates thermal gradients; uniform heating.
Reaction Time 12 – 24 hours5 – 15 minutes>95% reduction in reaction time[1].
Temperature 80°C (Reflux limit)100°C – 130°C (Sealed vessel)Safe superheating above solvent boiling point[2].
Typical Yield 50% – 65%85% – 95%Suppression of thermal decomposition/oligomerization[4].
Solvent Requirement High volumes (reflux)Minimal / Solvent-free conditionsAdheres to Green Chemistry principles[1][2].

Conclusion

The integration of microwave irradiation into the synthesis of benzoxazinone derivatives represents a paradigm shift in heterocyclic chemistry. By understanding the dielectric properties of the solvent and the mechanistic requirements of the tandem cyclization, researchers can utilize this protocol to rapidly generate diverse libraries of benzoxazinones. This methodology not only accelerates the drug discovery pipeline but also aligns with sustainable, green chemistry practices by minimizing solvent waste and energy consumption.

References

  • [1] Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. Available at: [Link]

  • [3] Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • [4] Mehdiyeva, G. M., et al. Physical constants of the newly synthesized 1,3 benzoxazines derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenyl-4H-1,3-benzoxazin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Benzoxazinone derivatives are crucial synthons for various compounds with significant pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section addresses specific problems you might face during the synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one, providing probable causes and actionable solutions.

Problem 1: Low or No Product Yield
Probable Cause Diagnostic Check Recommended Solution
Poor Quality Starting Materials Verify the purity of anthranilic acid and benzoyl chloride via melting point or spectroscopy. Anthranilic acid can degrade over time.Use freshly purchased or purified starting materials. Anthranilic acid can be recrystallized from water. Benzoyl chloride can be distilled under reduced pressure.
Inefficient Acylation Monitor the formation of the N-benzoylanthranilic acid intermediate by Thin Layer Chromatography (TLC).Ensure the base (e.g., pyridine, triethylamine) is anhydrous and added in the correct stoichiometric amount to neutralize the HCl generated during acylation.[2]
Incomplete Cyclization TLC or ¹H NMR analysis of the crude product shows a significant amount of the N-benzoylanthranilic acid intermediate.If using a two-step method, ensure the cyclizing agent (e.g., acetic anhydride, cyanuric chloride) is active.[3] Extend the reaction time or increase the temperature during the cyclization step.[4]
Product Hydrolysis The reaction workup involves excessive exposure to water or basic conditions, which can hydrolyze the benzoxazinone ring.[4]Minimize contact with water during workup. Use a saturated sodium bicarbonate solution for washing instead of stronger bases and ensure the organic layer is thoroughly dried before solvent evaporation.
Problem 2: Product is Impure or Contaminated
Probable Cause Diagnostic Check Recommended Solution
Unreacted Anthranilic Acid A spot corresponding to anthranilic acid is visible on the TLC plate of the crude product. The crude product may have a purplish tint.During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic anthranilic acid.
Presence of N-benzoylanthranilic acid The intermediate is often the main impurity. It can be identified by its distinct TLC spot and spectroscopic signals (presence of -NH and -COOH protons in ¹H NMR).Optimize the cyclization step as described in "Problem 1". For purification, recrystallization is highly effective. The intermediate has different solubility properties compared to the final product.
Formation of Side Products Unexpected spots on TLC or peaks in NMR/MS spectra. This can occur if benzoyl chloride reacts with the carboxylate of anthranilic acid before the amine.Ensure slow, controlled addition of benzoyl chloride to the solution of anthranilic acid and base at a low temperature (e.g., 0-5 °C) to favor N-acylation.
Troubleshooting Workflow

Here is a logical decision tree to guide your troubleshooting process.

G start Reaction Outcome Unsatisfactory check_tlc Analyze Crude Product by TLC start->check_tlc no_product No Product Spot, Only Starting Material check_tlc->no_product Is product forming? No low_yield Faint Product Spot, Strong Intermediates/SM check_tlc->low_yield Weakly impure_product Strong Product Spot with Contaminants check_tlc->impure_product Yes verify_reagents Verify Reagent Purity & Stoichiometry no_product->verify_reagents optimize_acylation Optimize Acylation Step (Base, Temp) low_yield->optimize_acylation optimize_workup Refine Workup Protocol (Washes, Drying) impure_product->optimize_workup check_conditions Check Reaction Conditions (Temp, Time, Solvent) verify_reagents->check_conditions end Achieve High Yield & Purity check_conditions->end optimize_cyclization Optimize Cyclization Step (Agent, Temp, Time) optimize_acylation->optimize_cyclization optimize_cyclization->end optimize_purification Optimize Purification (Recrystallization Solvent) optimize_workup->optimize_purification optimize_purification->end

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-phenyl-4H-1,3-benzoxazin-4-one?

The most established method involves the reaction of anthranilic acid with benzoyl chloride in the presence of a base like pyridine.[1][2] This reaction proceeds through an N-benzoylanthranilic acid intermediate, which then undergoes intramolecular cyclization. Variations include using pre-formed N-benzoylanthranilic acid and treating it with a dehydrating agent such as acetic anhydride or cyanuric chloride.[3][5] More modern approaches utilize transition-metal catalysis (e.g., copper or palladium) which can offer milder conditions and broader substrate scope.[1][6]

Q2: What is the specific role of the base (e.g., pyridine, triethylamine) in the reaction between anthranilic acid and benzoyl chloride?

The base plays a crucial dual role. First, it acts as a nucleophilic catalyst to activate the benzoyl chloride. Second, and more importantly, it serves as an acid scavenger to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the N-acylation step.[2] This prevents the protonation of the amino group on anthranilic acid, which would render it non-nucleophilic and stop the reaction.

Q3: My cyclization step using acetic anhydride is slow. Can I use a different agent?

Yes. While acetic anhydride is a classic dehydrating agent for this cyclization, other reagents can be more efficient under milder conditions.[2] Cyanuric chloride, in combination with triethylamine and DMF, has been shown to be a very effective system for promoting cyclization at room temperature, often leading to high yields.[3][5]

Q4: How can I best monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. You can use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v). You should be able to visualize three distinct spots under UV light: anthranilic acid (baseline), the N-benzoylanthranilic acid intermediate, and the final 2-phenyl-4H-1,3-benzoxazin-4-one product (highest Rf value). The reaction is complete when the spot for the intermediate has been fully converted to the product spot.

Q5: What is the best method for purifying the final product?

Recrystallization is typically the most effective method for obtaining high-purity 2-phenyl-4H-1,3-benzoxazin-4-one. Ethanol is a commonly used solvent.[7] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to room temperature, and then in an ice bath, to induce the formation of well-defined crystals, leaving impurities behind in the mother liquor.

Experimental Protocols & Workflows

This section provides a detailed, step-by-step protocol for a reliable synthesis method.

Protocol: Synthesis via Acylation and In-Situ Cyclization

This protocol is adapted from the classical approach of reacting anthranilic acid with benzoyl chloride.[1][2][8]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Sodium bicarbonate (Saturated aq. solution)

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (3-4 volumes) and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the anthranilic acid spot disappears.

  • Cyclization: Heat the reaction mixture to reflux (approx. 115-120 °C if using pyridine as a solvent, or add toluene and heat) for 4-6 hours. The cyclization is complete when the intermediate spot on TLC is gone.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing ice-cold water and ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure 2-phenyl-4H-1,3-benzoxazin-4-one as a crystalline solid.

General Experimental Workflow

Caption: A standard workflow for the synthesis and purification process.

References
  • Ghate, S. M., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Journal of the Mexican Chemical Society. [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]

  • Cipla Limited. (2015). Process for preparing 2-(2-hydroxyphenyl)-benz[1][2]oxazin-4-one and its use for preparing deferasirox. European Patent EP2632907B1.

  • Gholap, A. R., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. [Link]

  • Utomo, Y., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • Mohammadi, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. [Link]

  • Hanada, T. (1958). Synthesis of 2-Alkyl-4H, 1, 3-benzoxazine-4-ones. Bulletin of the Chemical Society of Japan. [Link]

  • Ge, Z-Y., et al. (2013). A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling/rearrangement process. The Journal of Organic Chemistry. [Link]

  • Gholap, A. R., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. Chemistry Central Journal. [Link]

Sources

Technical Support Center: Purification of 2-phenyl-4H-1,3-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-phenyl-4H-1,3-benzoxazin-4-one. This molecule is a critical intermediate in the development of serine protease inhibitors and quinazolinone-based pharmaceuticals. Due to the electrophilic nature of the oxazinone ring, the molecule is highly susceptible to solvolysis and ring-opening during purification.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to achieve >99% purity.

Diagnostic Purification Workflow

Before initiating recrystallization, it is critical to diagnose the physical state and impurity profile of your crude product. Use the workflow below to determine the appropriate pre-treatment pathway.

G Start Crude 2-phenyl-4H- 1,3-benzoxazin-4-one Analyze Purity Analysis (TLC / NMR) Start->Analyze Impurity1 Acidic Impurities (Unreacted/Hydrolyzed) Analyze->Impurity1 Carboxylic Acids Impurity2 Oiling Out (High Solvent Retention) Analyze->Impurity2 Amorphous Phase Recryst Recrystallize (1:1 Et2O/EtOH) Analyze->Recryst Minor Impurities Action1 Wash with 10% NaHCO3 Impurity1->Action1 Action2 Triturate with Hexane/EtOAc Impurity2->Action2 Action1->Recryst Action2->Recryst Pure Pure Crystals (mp 123-124 °C) Recryst->Pure Controlled Cooling

Diagnostic workflow for troubleshooting 2-phenyl-4H-1,3-benzoxazin-4-one purification.

Quantitative Solvent System Performance

Selecting the correct solvent system is a delicate balance between maximizing yield and preventing the thermal degradation of the oxazinone ring. The data below summarizes expected outcomes based on standard literature parameters.

Solvent SystemYield (%)Purity (HPLC)Melting Point (°C)Mechanistic Observation
Absolute Ethanol ~70%>95%120–122High risk of partial solvolysis (ring-opening) upon prolonged heating.
Ethyl Acetate ~65%>98%122–123Excellent purity, but high solubility reduces overall recovery yield.
1:1 Diethyl Ether/EtOH 86%>99%123–124Optimal balance. Lower boiling point prevents thermal degradation.
Hexane (Trituration) N/A~85%115–118Induces nucleation in oiled-out crudes; insufficient for final purity.

Self-Validating Recrystallization Protocol

To achieve optimal purity without degrading the target molecule, we recommend the 1:1 Diethyl Ether/Ethanol mixed-solvent system. This method lowers the required thermal input, preserving the heterocyclic core ().

Phase 1: Pre-treatment and Neutralization
  • Aqueous Wash: Suspend the crude solid in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL per gram of crude).

    • Causality: This converts unreacted anthranilic acid and acyclic N-benzoylanthranilic acid into water-soluble sodium salts, preventing them from co-crystallizing with the target molecule ().

  • Filtration: Filter the suspension and wash the retentate with cold distilled water (2 × 25 mL) to remove residual inorganic salts. Dry thoroughly under vacuum.

Phase 2: Mixed-Solvent Crystallization
  • Dissolution: Transfer the dried crude to a round-bottom flask. Add a minimum volume of absolute ethanol and warm gently to 45–50 °C.

    • Causality: Do not boil the ethanol (78 °C). Prolonged heating in protic solvents drives the nucleophilic attack on the oxazinone ring, leading to hydrolysis.

  • Co-solvent Addition: Slowly add diethyl ether until the solution becomes slightly turbid (reaching the cloud point). Add ethanol dropwise until the solution just clears.

  • Thermodynamic Cooling: Remove from heat and allow the flask to cool ambiently to room temperature. Once at room temperature, transfer to an ice bath (0–4 °C) for 2 hours.

    • Causality: Slow cooling ensures thermodynamic control, allowing the highly ordered fine needle-shaped crystals to form while excluding impurities from the lattice.

Phase 3: Validation
  • Harvest & Verification: Filter the fine needle-shaped crystals and dry thoroughly under vacuum.

    • Self-Validation: Determine the melting point of the dried crystals. A sharp melting point of 123–124 °C confirms high purity and structural integrity. A broad or depressed melting point (<120 °C) indicates residual acid or moisture and requires re-processing.

Troubleshooting Guides & FAQs

Q: Why is my product forming a viscous oil instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the crystallization temperature of the solvent. This is typically caused by a high impurity load or residual high-boiling solvents (e.g., pyridine or DMF used during synthesis). Corrective Action: Do not attempt to force crystallization directly. Instead, triturate the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane (). This extracts the lipophilic impurities and induces nucleation. Once a solid forms, proceed with the standard recrystallization protocol.

Q: My recrystallized product shows a broad melting point and an unexpected -OH stretch on the IR spectrum. What happened? A: The 4H-1,3-benzoxazin-4-one ring is highly moisture-sensitive. If your solvent contained trace water, or if you heated the product in ethanol for an extended period, the ring likely underwent hydrolysis, opening back up to form N-benzoylanthranilic acid. Corrective Action: Wash the degraded crude with 10% NaHCO₃ to remove the carboxylic acid impurity. To prevent this in the future, strictly limit heating time, ensure solvents are anhydrous, and utilize the lower-boiling 1:1 diethyl ether/ethanol system to minimize thermal stress.

Q: Can I use column chromatography instead of recrystallization? A: While possible, standard silica gel is slightly acidic and retains moisture, which can catalyze the ring-opening of the benzoxazinone during purification. If chromatography is absolutely necessary, you must use neutralized silica (pre-treated with triethylamine) and elute rapidly with a non-protic solvent system (e.g., ethyl acetate/hexane). However, recrystallization remains the industry standard for this intermediate due to its scalability and ability to yield >99% purity without degradation risks.

References

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal (via PMC). URL:[Link]

  • Synthesis and Characterization of Ligand-Stabilized Silver Nanoparticles and Comparative Antibacterial Activity against E. coli. Molecules (via PMC). URL:[Link]

Common side products in benzoxazinone synthesis from anthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Common Side Products in the Synthesis from Anthranilic Acid

Welcome to the technical support center for benzoxazinone synthesis. As a Senior Application Scientist, I understand that while the synthesis of 4H-3,1-benzoxazin-4-ones from anthranilic acid is a cornerstone reaction in medicinal and materials chemistry, it is often plagued by the formation of persistent and challenging side products. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your results.

We will move beyond simple procedural lists to explore the "why" behind common synthetic pitfalls. By understanding the mechanisms of side product formation, you can proactively design more robust and efficient experiments.

Frequently Asked Questions (FAQs): Navigating Common Impurities

This section addresses the most common questions and issues encountered during the synthesis of benzoxazinones from anthranilic acid and its derivatives.

Q1: My reaction is incomplete, and I've isolated a major byproduct. What is it likely to be?

A1: The most common side product, which is also a key intermediate, is the N-acylanthranilic acid .[1][2] In many synthetic routes, particularly those using acid chlorides or anhydrides, the first step is the acylation of the amino group of anthranilic acid.[3][4][5] The subsequent intramolecular cyclization to form the benzoxazinone ring is often the rate-limiting step and can be incomplete.

Causality: The cyclization requires the conversion of the carboxylic acid's hydroxyl group into a good leaving group to be attacked by the amide nitrogen.[4][6] This process can be hampered by:

  • Insufficiently powerful dehydrating/cyclizing agent: Acetic anhydride is a classic cyclizing agent, but if it's old or has been exposed to moisture, its effectiveness is reduced.[3]

  • Inadequate temperature or reaction time: The cyclodehydration step often requires heat to overcome the activation energy barrier.[7]

  • Low electrophilicity: The amide carbonyl's electrophilicity might not be high enough for an efficient intramolecular nucleophilic attack without proper activation.[4]

Q2: I used an acid chloride for my synthesis and got a mixture of my desired benzoxazinone and N-acylanthranilic acid. Why did this happen?

A2: This is a classic stoichiometry issue. When using an acid chloride in a base like pyridine, two equivalents of the acid chloride are typically required for a high yield of the benzoxazinone.[3][8][9]

Mechanistic Insight:

  • The first equivalent of the acid chloride acylates the highly nucleophilic amino group of anthranilic acid to form the N-acylanthranilic acid intermediate.[3][5]

  • The second equivalent reacts with the carboxylic acid group of this intermediate to form a mixed anhydride. This mixed anhydride is a highly activated species.

  • The amide nitrogen then performs an intramolecular nucleophilic attack, cyclizing to form the benzoxazinone and eliminating a molecule of carboxylic acid as a byproduct.[3]

Using only one equivalent of the acid chloride often results in the reaction stalling at the N-acylanthranilic acid stage.[8][9]

Q3: My reaction produced a high-melting, poorly soluble white solid that isn't my product. What could it be?

A3: While less commonly reported in dedicated benzoxazinone literature, the formation of dianthranilide (an amide formed between two molecules of anthranilic acid) or other polymeric amides is a significant possibility, especially under harsh dehydrating conditions.

Causality: Anthranilic acid is a bifunctional molecule.[6][10] Under conditions designed to promote amide bond formation and dehydration, the amino group of one anthranilic acid molecule can attack the activated carboxyl group of another. This intermolecular reaction competes with the desired intramolecular cyclization, leading to oligomeric or polymeric amide impurities that are often insoluble in common organic solvents.

Prevention:

  • Ensure the N-acylation step is complete before initiating harsh cyclization conditions.

  • Employ milder cyclizing agents that favor intramolecular reactions, such as the iminium cation generated from cyanuric chloride and DMF.[4][11]

Q4: I'm detecting aniline or N-acylaniline in my crude product mixture. Where is this coming from?

A4: This is a strong indication that decarboxylation of your starting material, anthranilic acid, is occurring. Anthranilic acid is known to lose carbon dioxide when heated above its melting point or under certain acidic conditions, yielding aniline.[12][13]

Reaction Pathway:

  • Decarboxylation: Anthranilic acid → Aniline + CO₂

  • Side Reaction: The newly formed aniline, being a primary amine, can then compete with the remaining anthranilic acid and react with your acylating agent (e.g., acid chloride or anhydride) to form N-acylaniline.

This side reaction is particularly problematic as it consumes your acylating agent and introduces a new, often difficult-to-remove impurity. To mitigate this, avoid excessive heating and prolonged reaction times, especially if your substrate is sensitive to thermal degradation.

Q5: After workup, my product seems to have reverted to the N-acylanthranilic acid intermediate. Is this possible?

A5: Yes, the 4H-3,1-benzoxazin-4-one ring is susceptible to nucleophilic ring-opening . The presence of water, especially under non-neutral pH conditions during aqueous workup, can hydrolyze the ester (lactonic) bond in the benzoxazinone ring, leading back to the N-acylanthranilic acid.[6][14]

Trustworthiness of the Protocol: A self-validating protocol must account for product stability. The stability of the benzoxazinone ring is influenced by the substituent at the 2-position. Rings with hydrogen or small alkyl groups at C2 are generally more susceptible to nucleophilic attack and ring-opening.[6] Therefore, it is critical to perform aqueous workups efficiently and, if possible, under neutral or slightly acidic conditions, followed by rapid extraction and drying to minimize product degradation.

Visualizing Reaction Pathways and Side Products

Understanding the flow of the reaction is critical. The following diagrams, rendered in DOT language, illustrate the desired synthesis pathway and the formation of key side products.

Diagram 1: General Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-one

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization AnthranilicAcid Anthranilic Acid Intermediate N-Acylanthranilic Acid (Intermediate) AnthranilicAcid->Intermediate Acylation AcylatingAgent Acylating Agent (e.g., RCOCl, (RCO)₂O) Product 2-Substituted-4H-3,1- Benzoxazin-4-one Intermediate->Product Dehydration/ Cyclizing Agent

Caption: The two-step process from anthranilic acid to the final benzoxazinone product.

Diagram 2: Formation of Common Side Products

G Start Anthranilic Acid + Acylating Agent Intermediate N-Acylanthranilic Acid Start->Intermediate N-Acylation (Desired Path) SideProduct1 Aniline + N-Acylaniline (Side Product) Start->SideProduct1 Decarboxylation (High Temp.) SideProduct2 Dianthranilide (Side Product) Start->SideProduct2 Intermolecular Amidation Product Desired Benzoxazinone Intermediate->Product Cyclization (Desired Path) SideProduct3 Ring-Opened Product (N-Acylanthranilic Acid) Product->SideProduct3 Hydrolysis (e.g., H₂O in workup)

Caption: Key pathways leading to the desired product and common impurities.

Troubleshooting Guide: A Problem-Solution Approach

This table summarizes the issues, their probable causes based on mechanistic understanding, and actionable solutions to implement in your protocol.

Problem Observed Probable Cause(s) Recommended Action(s) & Scientific Rationale
Low yield; TLC shows starting material and N-acylanthranilic acid intermediate. 1. Incomplete Cyclization: Insufficient activation of the carboxylic acid.[1][4]2. Inactive Cyclizing Agent: Decomposed or low-quality dehydrating agent (e.g., old acetic anhydride).[3]3. Insufficient Reaction Time/Temperature: The activation energy for cyclization has not been overcome.[7]Solution: 1. Use a more potent cyclizing agent: Consider using cyanuric chloride with a base like triethylamine, which forms a highly reactive intermediate at room temperature.[4][6]2. Ensure reagent quality: Use freshly opened or distilled acetic anhydride.3. Optimize conditions: Incrementally increase reaction temperature and monitor via TLC until the intermediate is consumed.
Formation of a high-melting, insoluble precipitate. Intermolecular Condensation: The amino group of one molecule attacks the activated carboxyl group of another, forming polymeric amides (dianthranilide).[6][10]Solution: 1. Control Stoichiometry: Ensure the N-acylation is complete before driving the cyclization to minimize free amino groups.2. Consider a two-step, one-pot procedure: First, perform the N-acylation at a lower temperature. Then, add the cyclizing agent and increase the temperature. This temporal separation of steps favors the intramolecular reaction.
Crude NMR/MS shows presence of aniline and/or N-acylaniline. Thermal Decarboxylation: Anthranilic acid is losing CO₂ due to excessive heat, forming aniline, which is then acylated.[12][13]Solution: 1. Lower Reaction Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer time.2. Use Milder Methods: Transition to methods that do not require high-temperature reflux, such as the cyanuric chloride/DMF method which works at room temperature.[11]
Product isolated, but it degrades or shows the intermediate upon standing or re-analysis. Ring Instability & Hydrolysis: The benzoxazinone ring is being opened by nucleophiles (e.g., water, methanol) during workup or storage.[14]Solution: 1. Anhydrous Workup: If possible, avoid aqueous workups. Filter the reaction mixture through celite and concentrate.2. Minimize Contact with Water: If an aqueous wash is necessary, use brine to reduce water solubility, work quickly, and immediately dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.3. Store under Inert Conditions: Store the final product in a desiccator or under an inert atmosphere (N₂ or Ar).
Validated Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol for the synthesis of a common benzoxazinone incorporates best practices to mitigate the formation of the side products discussed. The use of cyanuric chloride is highlighted as a mild and efficient alternative to high-temperature methods.[1][6][15]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Triethylamine (anhydrous)

  • Cyanuric chloride

  • Chloroform or Dichloromethane (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Step 1: Synthesis of N-Benzoylanthranilic Acid (Intermediate Formation)

    • In a round-bottom flask under a nitrogen atmosphere, dissolve anthranilic acid (1.0 eq) in anhydrous chloroform.

    • Add anhydrous triethylamine (1.1 eq) to the mixture. Stir for 10 minutes. The triethylamine acts as an HCl scavenger.[4]

    • Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous chloroform dropwise to the flask, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until all anthranilic acid is consumed. This ensures the first step is complete before proceeding.

  • Step 2: Cyclization to Benzoxazinone (Product Formation)

    • In a separate flask, add the N-benzoylanthranilic acid (1.0 eq) prepared above and triethylamine (1.1 eq) to anhydrous toluene.

    • Slowly add cyanuric chloride (0.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

    • Stir the solution at room temperature or gentle heat (reflux) for the time determined by TLC monitoring (typically several hours to overnight). The cyanuric chloride activates the carboxylic acid for intramolecular cyclization.[6]

    • Upon completion, cool the reaction mixture. Wash the solution sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel to afford the pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Self-Validation: The success of this protocol is validated by monitoring each step via TLC. The clean conversion of anthranilic acid to the N-acyl intermediate in Step 1, followed by its conversion to a single, new product spot in Step 2, confirms the efficiency of the procedure and the minimization of side products.

References
  • Hassan, M. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Retrieved from [Link]

  • Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(57). Retrieved from [Link]

  • Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. Retrieved from [Link]

  • Eckroth, D. R. (1969). Benzoxazinone Syntheses. An organic chemistry experiment. Journal of Chemical Education, 46(10), 704. Retrieved from [Link]

  • Reddy, T. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(11), 2571. Retrieved from [Link]

  • Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-711. Retrieved from [Link]

  • Heravi, M. M., et al. (2007). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Journal of the Iranian Chemical Society, 4(2), 230-234. Retrieved from [Link]

  • Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Retrieved from [Link]

  • Creemers, J. G. M., et al. (1997). Process for preparing anthranilic acids. Google Patents (WO1997028118A1).
  • Zentmyer, D. T., & Wagner, E. C. (1949). The Chemistry of the 3,1,4-Benzoxazones. The Journal of Organic Chemistry, 14(6), 967-983. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Patel, M., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][4]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16. Retrieved from [Link]

  • Bothner-By, A. A., & Bigeleisen, J. (1951). THE DECARBOXYLATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 73(8), 3848–3850. Retrieved from [Link]

  • Smalley, R. K., & Bain, D. I. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593. Retrieved from [Link]

  • Ecoinvent. (n.d.). Anthranilic acid production. Retrieved from [Link]

Sources

Effect of substituents on the synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-Phenyl-4H-1,3-Benzoxazin-4-one Synthesis Support Center .

As a crucial precursor in the development of biologically active quinazolinones and complex pharmaceuticals, the 1,3-benzoxazin-4-one core requires precise synthetic control. This guide provides field-proven methodologies, mechanistic insights into substituent effects, and troubleshooting protocols to ensure high-yield, reproducible syntheses.

I. Mechanistic Workflow

The synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one traditionally utilizes salicylamide and benzoyl chloride. The reaction proceeds via an initial acylation followed by a thermodynamically driven cyclodehydration step.

Mechanism A Salicylamide (Nucleophile) C Acylation Step (Pyridine, 0°C) A->C B Benzoyl Chloride (Electrophile) B->C D O-/N-Benzoylsalicylamide (Intermediate) C->D E Cyclodehydration (TsCl or Heat, -H₂O) D->E F 2-Phenyl-4H-1,3-benzoxazin-4-one (Target Product) E->F

Workflow for the synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one via salicylamide acylation.

II. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system, incorporating critical in-process controls to prevent the degradation of the moisture- and base-sensitive 1,3-oxazine ring.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of salicylamide in anhydrous pyridine (3 mL/mmol).

    • Causality: Pyridine acts as both the solvent and the acid scavenger. Strictly anhydrous conditions are critical because the resulting benzoxazinone is highly sensitive to moisture and will rapidly hydrolyze back to the starting materials .

  • Acylation (0°C to RT): Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise over 30 minutes.

    • Causality: The initial O-acylation or N-acylation is highly exothermic. Controlling the temperature prevents the formation of di-acylated side products and limits premature, uncontrolled ring closure.

  • Cyclodehydration (Reflux): Add a catalytic amount of p-toluenesulfonyl chloride (TsCl) (0.1 eq) and heat the mixture to 115°C for 3 hours.

    • Causality: While acylation occurs readily at room temperature, the subsequent dehydrative cyclization to close the 1,3-oxazine ring requires a strong thermodynamic driving force. TsCl acts as an excellent dehydrating agent to facilitate the loss of water .

  • Reaction Quenching: Cool the mixture to room temperature and pour it over crushed ice with vigorous stirring to precipitate the crude product.

  • Neutralization & Washing: Wash the resulting solid with cold 5% aqueous sodium bicarbonate (NaHCO₃) until the filtrate reaches pH 7.5.

    • Causality: It is imperative to use a mild, buffered base. Strong alkalis (like NaOH) will immediately attack the highly electrophilic C2 position of the 1,3-benzoxazin-4-one, causing irreversible ring-opening .

  • Validation & Purification: Confirm the disappearance of the broad -OH/-NH₂ stretch (3200-3400 cm⁻¹) and the appearance of a sharp C=N stretch (~1645 cm⁻¹) via IR spectroscopy. Recrystallize the product from anhydrous hexane/ethyl acetate.

III. Substituent Effects Data

The electronic nature of substituents on either the salicylamide core or the benzoyl chloride electrophile drastically alters both the reaction kinetics and the stability of the final product.

Table 1: Electronic Effects of Substituents on 1,3-Benzoxazin-4-one Synthesis

Substituent LocationElectronic NatureExample GroupEffect on Acylation RateEffect on Ring Stability (Hydrolysis)
Benzoyl Ring (C2-Ph) Strong EWG-NO₂Accelerates (Highly electrophilic carbonyl)Decreases (Highly susceptible to ring-opening)
Benzoyl Ring (C2-Ph) Strong EDG-OCH₃Decelerates (Less electrophilic carbonyl)Increases (Stabilizes the C=N bond)
Salicylamide Ring Strong EWG-NO₂Decelerates (Reduced nucleophilicity of -OH/-NH₂)Decreases (Activates ring to nucleophilic attack)
Salicylamide Ring Strong EDG-CH₃Accelerates (Increased nucleophilicity)Increases (Steric/electronic shielding)

IV. Troubleshooting & FAQs

Q1: Why am I isolating a linear intermediate (O-benzoyl or N-benzoylsalicylamide) instead of the cyclized 1,3-benzoxazin-4-one? A: Cyclization is a thermodynamically demanding step. If you only observe the linear intermediate, your reaction lacks sufficient dehydrating power or thermal energy. Ensure that your pyridine is strictly anhydrous and consider increasing the equivalents of your dehydrating agent (e.g., TsCl or acetic anhydride). Furthermore, if your salicylamide bears electron-withdrawing groups (EWGs), the nucleophilicity of the reacting heteroatom is reduced, requiring extended reflux times to force ring closure.

Q2: How do electron-withdrawing groups (EWGs) on the benzoyl chloride affect the synthesis? A: Substituents on the electrophile dictate both the speed of the reaction and the robustness of the final ring . EWGs (e.g., 4-nitrobenzoyl chloride) make the acyl carbon highly electrophilic, accelerating the initial acylation. However, this same electron deficiency makes the C=N bond of the resulting 2-(4-nitrophenyl)-4H-1,3-benzoxazin-4-one extremely susceptible to nucleophilic attack, leading to rapid hydrolysis during aqueous workup.

Q3: My product degrades during the final base wash. What is the mechanistic cause? A: 1,3-Benzoxazin-4-ones are notoriously sensitive to alkali . The hydroxide ion acts as a strong nucleophile, attacking the C2 position (the carbon double-bonded to nitrogen and single-bonded to oxygen). This leads to the cleavage of the C-O bond and ring-opening, yielding salicylamide and benzoic acid. Always use a weak, buffered base like 5% NaHCO₃ to neutralize the pyridine hydrochloride without destroying your product.

Q4: Can I use ethanol or methanol for recrystallization? A: No. Protic solvents like ethanol and methanol can act as nucleophiles, especially if the benzoxazinone ring is activated by EWGs. This leads to solvolysis (ring-opening to form esterified derivatives). Always use non-protic solvent systems, such as a hexane/ethyl acetate gradient, to maintain the integrity of the 1,3-oxazine core.

V. References

  • Synthesis of 2-Alkyl-4H, 1, 3-benzoxazine-4-ones Source: Bulletin of the Chemical Society of Japan (T. Hanada, 1958) URL:[Link]

  • PROCESS FOR PREPARING 2-(2-HYDROXYPHENYL)-BENZ[1,3]OXAZIN-4-ONE AND ITS USE FOR PREPARING DEFERASIROX Source: WIPO Patent Scope (WO2012025935A1) URL:[Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones Source: Journal of the Chemical Society C: Organic (D. I. Bain and R. K. Smalley, 1968) URL:[Link]

Technical Support Center: Synthesis of 2-(2-hydroxyphenyl)-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one (CAS: 1218-69-5). This compound is a highly sensitive, critical intermediate primarily utilized in the commercial synthesis of the iron-chelating active pharmaceutical ingredient (API), Deferasirox[1][2].

Due to the bifunctional nature of the starting materials (salicylic acid and salicylamide), synthesizing the benzoxazinone core is prone to side reactions, thermal degradation, and equilibrium stalling. This guide is engineered for drug development professionals to troubleshoot, optimize, and validate their synthetic workflows.

Troubleshooting Guides & FAQs

Q1: Why am I observing massive oligomerization and low yields when using the salicyloyl chloride route? Expert Insight (Causality): The classic Novartis route (US Patent 6465504) relies on reacting salicylamide directly with salicyloyl chloride at extreme temperatures (170°C)[2]. Salicyloyl chloride is intrinsically unstable; the highly nucleophilic free phenolic -OH attacks the highly electrophilic acyl chloride of adjacent molecules, forming disalicylides and complex oligomers. Furthermore, 170°C thermal conditions exacerbate oxidative degradation of the phenolic moieties. Actionable Solution: Abandon the isolated salicyloyl chloride intermediate. Instead, utilize an in-situ activation strategy. React salicylic acid and salicylamide directly using p-toluenesulfonyl chloride (p-TsCl) and a base (e.g., triethylamine) in a non-polar solvent like toluene[2]. This forms a mixed anhydride intermediate that selectively reacts with the amide, bypassing the oligomerization-prone acyl chloride.

Q2: My cyclization step from the acyclic intermediate stalls at ~60% conversion. How do I drive it to completion? Expert Insight (Causality): The conversion of the acyclic intermediate (2-hydroxy-N-(2-hydroxybenzoyl)benzamide) to the benzoxazin-4-one is a reversible dehydration reaction[1]. If the generated water is not actively removed from the system, Le Chatelier's principle dictates that the equilibrium will halt, and the accumulated water will hydrolyze the newly formed, moisture-sensitive oxazine ring. Actionable Solution: Implement a Dean-Stark apparatus. Use toluene as the solvent and reflux at 150°C[1]. The azeotropic removal of water provides a self-validating metric: when the stoichiometric volume of water is collected in the trap, cyclization is complete.

Q3: The isolated benzoxazin-4-one degrades during basic aqueous workup. What is the mechanism of failure? Expert Insight (Causality): The benzoxazin-4-one ring is highly susceptible to nucleophilic attack at the C4 carbonyl carbon. Strong bases (like NaOH) or extended exposure to high pH environments will rapidly hydrolyze the oxazine ring, reverting the compound back to the acyclic intermediate. Actionable Solution: Avoid strong bases entirely. For the removal of unreacted salicylic acid or acidic byproducts, use a strictly controlled, mild bicarbonate wash (pH 7.5–8.0) at low temperatures (<10°C), and minimize phase-contact time.

Standardized Experimental Protocol

The following self-validating methodology utilizes p-TsCl activation to ensure high purity and yield, avoiding the pitfalls of thermal degradation[1][2].

Phase 1: Activation & Condensation
  • Charge: To a dry, argon-flushed reactor, add salicylic acid (1.0 eq), salicylamide (1.0 eq), and anhydrous toluene (10 volumes).

  • Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise at 0–5°C.

    • Self-Validation Check: The suspension will transition into a homogeneous solution as the amine salts form.

  • Activation: Slowly charge p-toluenesulfonyl chloride (1.1 eq) while maintaining the internal temperature below 10°C to prevent premature exothermic degradation.

  • Coupling: Heat the mixture to 80°C for 2 hours.

    • Self-Validation Check: TLC (Hexane:EtOAc 7:3) must indicate the total consumption of salicylic acid and the formation of the acyclic intermediate (2-hydroxy-N-(2-hydroxybenzoyl)benzamide).

Phase 2: Dehydration & Cyclization
  • Catalysis: To the same reactor containing the acyclic intermediate (approx. 140 g scale), add 10.5 g of p-toluenesulfonic acid monohydrate (p-TSA)[1].

  • Azeotropic Distillation: Equip the reactor with a Dean-Stark trap. Heat the mixture to 150°C and maintain reflux for 6 hours[1].

    • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete only when water accumulation ceases (stoichiometric match to the molar scale).

  • Quenching: Cool the mixture to 60°C. Add 14 mL of triethylamine to neutralize the p-TSA catalyst, preventing reverse hydrolysis during cooling[1].

Phase 3: Isolation
  • Cool the neutralized solution to room temperature[1].

  • Filter the precipitated 2-(2-hydroxyphenyl)-benzoxazin-4-one.

  • Wash the filter cake thoroughly with cold water to remove residual amine salts, followed by a cold ethanol wash to remove organic impurities.

  • Dry under vacuum at 50°C to a constant weight.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Routes for 2-(2-hydroxyphenyl)-benzoxazin-4-one

Synthetic RouteReagents & CatalystTemp (°C)Key IntermediateTypical YieldPurity & Impurity Profile
Classic (Novartis) Salicyloyl Chloride + Salicylamide170°CNone (Direct)45–55%Low; High oligomerization[2]
Thionyl Chloride Salicylic Acid + SOCl₂ + Salicylamide80–110°CSalicyloyl Chloride60–70%Moderate; Traces of disalicylides
Tosyl Chloride Salicylic Acid + p-TsCl + TEA80–150°CMixed Anhydride80–88%High (>98%); Clean profile[2]

Reaction Pathway Visualization

SynthesisPathway SA Salicylic Acid (Carboxylic Donor) Act Activation (p-TsCl / TEA) 0-10°C to 80°C SA->Act SAm Salicylamide (Nucleophile) SAm->Act Int Acyclic Intermediate 2-hydroxy-N-(2-hydroxybenzoyl)benzamide Act->Int Cyc Cyclization (p-TSA) Dean-Stark Reflux (150°C) Int->Cyc - H₂O Prod 2-(2-hydroxyphenyl)-benzoxazin-4-one (Target Core) Cyc->Prod Def Deferasirox (API) Prod->Def + 4-hydrazinobenzoic acid

Fig 1: Mechanistic workflow for 2-(2-hydroxyphenyl)-benzoxazin-4-one and Deferasirox synthesis.

References

  • Title: 2-(2-HYDROXYPHENYL)
  • Title: EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)

Sources

Technical Support Center: Enhancing Water Solubility of 2-Phenyl-4H-1,3-benzoxazin-4-one with Cyclodextrins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenyl-4H-1,3-benzoxazin-4-one is a heterocyclic compound with a planar, largely hydrophobic structure, making it practically insoluble in water[1][2]. This characteristic poses a significant challenge for its application in pharmaceutical and biological research, where aqueous solubility is often a prerequisite for bioavailability and activity. Cyclodextrins (CDs), a class of cyclic oligosaccharides, offer a robust and widely utilized solution to this problem.[3] They possess a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules like 2-phenyl-4H-1,3-benzoxazin-4-one, forming non-covalent inclusion complexes with significantly improved aqueous solubility.[4][5]

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, from initial design and protocol selection to advanced troubleshooting and data interpretation.

Section 1: Foundational Concepts & Initial Experimental Design

This section covers the essential background knowledge and primary decisions required before beginning your experiments.

Question 1.1: What makes 2-phenyl-4H-1,3-benzoxazin-4-one so poorly soluble in water?

Answer: The low water solubility of 2-phenyl-4H-1,3-benzoxazin-4-one (MW: ~223.23 g/mol ) stems directly from its molecular structure.[6][7] The molecule is composed of a fused benzoxazinone ring system and a phenyl ring, both of which are aromatic and nonpolar.[1] These large hydrophobic surfaces dominate the molecule's character, making it energetically unfavorable for it to interact with polar water molecules. For dissolution to occur, water molecules must form a structured "cage" around the solute, which is entropically unfavorable. Therefore, the compound prefers to interact with itself, leading to a stable crystalline lattice that resists dissolution in water.

Question 1.2: How, mechanistically, do cyclodextrins increase the solubility of this compound?

Answer: Cyclodextrins function as "molecular containers." They are shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[8] In an aqueous environment, this cavity is occupied by high-enthalpy water molecules—a state that is energetically unfavorable.[9]

When a poorly soluble guest molecule like 2-phenyl-4H-1,3-benzoxazin-4-one is introduced, its hydrophobic phenyl group can partition into the nonpolar cavity of the cyclodextrin, displacing the water molecules.[5] This process, known as inclusion complexation, is driven by several non-covalent interactions, including van der Waals forces and hydrophobic interactions.[5][8] The resulting inclusion complex presents the hydrophilic exterior of the cyclodextrin to the bulk water, effectively "masking" the hydrophobic guest molecule and leading to a dramatic increase in the apparent water solubility of the compound.[3]

Question 1.3: Which type of cyclodextrin should I choose for my experiments (e.g., β-CD vs. HP-β-CD)?

Answer: The choice of cyclodextrin is a critical experimental parameter. The most common native cyclodextrins are α-, β-, and γ-CD, which differ in the size of their internal cavity. For a molecule with a phenyl group, β-cyclodextrin (β-CD) is generally the most suitable starting point due to its cavity size being ideal for encapsulating single aromatic rings.[10][11]

However, native β-CD itself has relatively low water solubility (~1.85% w/v) and has been associated with nephrotoxicity in parenteral applications.[8][12] For these reasons, chemically modified derivatives are often superior choices:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is one of the most widely used derivatives in pharmaceutical development. The random substitution of hydroxyl groups with hydroxypropyl groups disrupts the crystal lattice, leading to extremely high aqueous solubility (>60% w/v) and reduced toxicity compared to the parent β-CD.[3][13]

  • Methyl-β-cyclodextrin (M-β-CD): Also offers enhanced solubility and can form very stable complexes.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with very high solubility, often used in commercial formulations.

Recommendation: Start with HP-β-CD for most applications due to its high solubility and excellent safety profile. If cost is a major constraint and the application is not for parenteral use, β-CD can be evaluated, but be mindful of its limited solubilizing capacity due to its own poor solubility.

G cluster_0 Phase 1: Feasibility & Stoichiometry cluster_1 Phase 2: Solid Complex Preparation cluster_2 Phase 3: Confirmation & Characterization A Select Cyclodextrin (e.g., HP-β-CD) B Perform Phase Solubility Study (Higuchi-Connors Method) A->B D Plot [Drug] vs. [CD] B->D C Determine Stoichiometry (n) & Stability Constant (K) E Select Preparation Method (Kneading, Freeze-Drying, etc.) C->E Informs Preparation D->C F Prepare Solid Complex at Determined Molar Ratio (1:n) E->F G Dry and Pulverize F->G H Confirm Complex Formation (DSC, FTIR, XRD, NMR) G->H Provides Material I Test for Enhanced Solubility & Dissolution Rate H->I J Final Characterized Complex I->J

Caption: Troubleshooting logic for confirming complex formation via characterization.

Guide to Key Characterization Techniques
  • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. A pure crystalline compound will show a sharp endothermic peak at its melting point. If the 2-phenyl-4H-1,3-benzoxazin-4-one has been included in the CD cavity, its melting peak will typically disappear, shift, or become significantly broadened. This is strong evidence that the drug is no longer present in its crystalline state.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR detects vibrations of chemical bonds. When the guest molecule enters the confined, hydrophobic environment of the CD cavity, the vibrational frequencies of its functional groups (e.g., C=O, C-O-C) can be restricted or altered. Look for shifts, broadening, or changes in the intensity of the characteristic peaks of the benzoxazinone in the spectrum of the complex compared to the physical mixture. [11][14]* X-Ray Diffractometry (XRD): XRD provides information about the crystalline nature of a solid. A pure drug will show a series of sharp, characteristic diffraction peaks. A true inclusion complex often appears as a largely amorphous solid, characterized by a broad "halo" pattern with few, if any, sharp peaks corresponding to the drug. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for confirming inclusion in solution. Protons on the inner surface of the CD cavity (typically H3 and H5) will show significant chemical shifts (usually upfield) in the ¹H NMR spectrum upon inclusion of a guest molecule. Similarly, protons of the guest molecule that are inside the cavity will also exhibit shifts. This provides direct evidence of the host-guest interaction. [13][16]

Section 4: Advanced Troubleshooting & FAQs

Question 4.1: My characterization confirms complex formation, but the solubility enhancement is still poor. What could be wrong?

Answer: This is a common issue that can be traced to a few key factors:

  • Incomplete Complexation: Even with a good method, it's possible that only a fraction of your drug molecules were successfully complexed. The remaining uncomplexed, crystalline drug will not have enhanced solubility. [10]Consider optimizing your preparation method (e.g., longer kneading time, different solvent system) or switching to a more efficient method like freeze-drying.

  • Crystallinity of the Complex: While complexation reduces the drug's crystallinity, the complex itself can sometimes be crystalline. Amorphous complexes almost always exhibit higher apparent solubility and faster dissolution than their crystalline counterparts. [10]Freeze-drying is the best method to obtain an amorphous product.

  • Poorly Soluble Complex: In rare cases (typically seen in B-type solubility diagrams), the drug-CD complex itself has limited solubility and may precipitate out of solution, especially at higher concentrations. [17] Question 4.2: I am observing precipitation in my final aqueous solution over time. How can this be mitigated?

Answer: This is often due to the formation of a supersaturated solution. The amorphous complex can dissolve quickly to a concentration above the true equilibrium solubility of the complex. Over time, the system tries to re-equilibrate, leading to precipitation.

  • Solution 1: Add Stabilizers: The addition of small amounts of water-soluble polymers (e.g., HPMC, PVP) can act as "precipitation inhibitors" by stabilizing the supersaturated state or preventing the aggregation of complex nanoparticles. [18][19]* Solution 2: pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the medium can sometimes improve the stability of the solution.

Question 4.3: What is the best analytical method to quantify the dissolved 2-phenyl-4H-1,3-benzoxazin-4-one?

Answer: The choice of analytical method depends on the complexity of your sample matrix.

  • UV-Vis Spectrophotometry: This is a simple and rapid method suitable for the analysis in simple aqueous or buffered solutions, as performed in a phase solubility study. You will first need to determine the λ_max (wavelength of maximum absorbance) for 2-phenyl-4H-1,3-benzoxazin-4-one and prepare a standard calibration curve. Ensure the cyclodextrin itself does not interfere at this wavelength.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): This is the preferred method for more complex matrices (e.g., biological media, formulation matrices) and provides superior specificity and sensitivity. A reversed-phase C18 column is typically used. Coupling with a Mass Spectrometry (MS) detector (LC-MS) provides the highest level of confidence in quantification. [20][21][22]

References

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  • Chen, C. L., & Kuo, S. W. (2021). Intrinsic water-soluble benzoxazine-functionalized cyclodextrin and its formation of inclusion complex with polymer. Polymer, 224, 123730.
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Validation & Comparative

Comparative Cytotoxicity of Substituted 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one ring system is a privileged heterocyclic scaffold found in a variety of natural products and synthetic compounds.[1] This core structure is associated with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1][2] The 2-aryl substituted derivatives, in particular, have emerged as a promising class of cytotoxic agents, demonstrating efficacy against a range of human cancer cell lines.[3][4] Their synthetic accessibility and the tunable nature of the 2-aryl substituent allow for systematic exploration of structure-activity relationships (SAR), making them an attractive target for the development of novel chemotherapeutics.[5][6]

This guide provides a comparative analysis of the cytotoxicity of various substituted 2-aryl-4H-3,1-benzoxazin-4-ones, synthesizes key SAR insights from published data, and details the experimental methodologies crucial for their evaluation. The objective is to equip researchers in oncology and medicinal chemistry with a comprehensive understanding of this compound class to guide future drug design and development efforts.

Synthetic Strategies: Accessing the 2-Aryl-4H-3,1-benzoxazin-4-one Core

The foundational approach to synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones typically involves the acylation of anthranilic acid with a substituted benzoyl chloride.[7][8] The reaction is commonly carried out in a pyridine solution, where one mole of the acid chloride acylates the amino group of anthranilic acid, and a second mole reacts with the carboxylic group to form a mixed anhydride. Subsequent intramolecular cyclization and loss of an acid molecule yield the desired benzoxazinone ring system.[2][8]

Alternative methods have been developed to improve yields and simplify reaction conditions. These include one-pot procedures using reagents like cyanuric chloride/DMF as a cyclizing agent, which facilitates the cyclodehydration of the N-acylated anthranilic acid intermediate under mild conditions.[7][9] Mechanochemical approaches, such as solvent-assisted grinding with 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh3), offer a rapid, efficient, and environmentally friendly alternative to traditional solution-phase synthesis.[6]

cluster_synthesis General Synthesis Pathway AA Anthranilic Acid Int N-Aroylanthranilic Acid (Intermediate) AA->Int Acylation BC Substituted Benzoyl Chloride BC->Int BZO 2-Aryl-4H-3,1-benzoxazin-4-one Int->BZO Cyclodehydration Reagent Pyridine or Dehydrating Agent (e.g., Ac₂O, TCT) Reagent->BZO

Caption: General synthetic route to 2-aryl-4H-3,1-benzoxazin-4-ones.

Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic profile of 2-aryl-4H-3,1-benzoxazin-4-ones is profoundly influenced by the nature and position of substituents on both the 2-aryl ring and the benzoxazinone core. Analysis of data from various studies reveals critical patterns that form the basis of a preliminary structure-activity relationship.

Impact of Substitution on the 2-Aryl Ring

The electronic and steric properties of substituents on the 2-phenyl ring are key determinants of cytotoxic potency.

  • Nitro Group Substitution: The presence of a nitro (NO₂) group, a strong electron-withdrawing group, has been consistently associated with enhanced cytotoxicity. A study by Hadfield et al. identified a nitrobenzoxazin-4-one as one of the most active compounds against P388 leukemia cells, with an ID50 of 8.9 µM.[3] More recent work on 7-nitro-substituted benzoxazinones demonstrated significant cytotoxic potential against HeLa (human cervical carcinoma) cells, with the most active compounds inhibiting cell viability by up to 44.67%.[4] This suggests that the electron-withdrawing nature of the nitro group may be crucial for interaction with biological targets.

  • Halogen and Alkyl Substitution: The introduction of halogens (e.g., -F, -Br) and small alkyl groups (e.g., -CH₃) also modulates activity. For instance, 2-(2-fluorophenyl) and 2-(2-bromophenyl) derivatives were identified as potent inhibitors of α-chymotrypsin, a serine protease, which can be relevant in certain cancer contexts.[10][11] In one study, a 2-(p-tolyl) derivative (3a) was among the most active compounds against HeLa cells.[4]

Substitution on the Benzoxazinone Core

While most studies focus on the 2-aryl moiety, substitution on the fused benzene ring of the benzoxazinone structure is also critical. As mentioned, the addition of a nitro group at the 7-position significantly boosts anticancer activity against HeLa cells.[4] This position is electronically distinct and offers a vector for further chemical modification to improve potency and selectivity.

Summary of Cytotoxicity Data

The following table summarizes representative cytotoxicity data for various substituted 2-aryl-4H-3,1-benzoxazin-4-ones against different human cancer cell lines.

Compound/DerivativeSubstitutionCell LineActivity (IC₅₀/ID₅₀)Reference
Compound 10 Nitro-substitutedP388 (Leukemia)8.9 µM[3]
Compound 3 UnspecifiedP388 (Leukemia)9.9 µM[3]
Compound 5a, 6a, 8a Benzyl group on N-atomHep-G2 (Liver)3.12 µg/mL[12]
Compound 7a, 13a, 17a Benzyl group on N-atomHep-G2 (Liver)6.25 µg/mL[12]
7-Nitro-2-(p-tolyl)- (3a) 7-NO₂, 2-Aryl-p-CH₃HeLa (Cervical)~38 µM (est. from % inhib.)[4]
7-Nitro-2-(4-Cl-phenyl)- (3c) 7-NO₂, 2-Aryl-p-ClHeLa (Cervical)~28 µM (est. from % inhib.)[4]
2-phenyl-4H-benzo[d][10][13]oxazin-4-one UnsubstitutedA549 (Lung)65.43 µg/mL[14]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

Mechanisms of Cytotoxicity

The precise mechanisms by which 2-aryl-4H-3,1-benzoxazin-4-ones exert their cytotoxic effects are still under investigation, but several key pathways have been implicated.

Cell Cycle Arrest

Early studies revealed that active compounds can disrupt the normal progression of the cell cycle. A nitro-substituted benzoxazin-4-one was shown to cause a significant alteration in the cell cycle distribution in P388 cells, a hallmark of many cytotoxic agents that interfere with DNA replication or mitosis.[3]

Targeting the c-Myc Oncogene

A compelling mechanism of action involves the targeting of the c-Myc oncogene, which is overexpressed in many human cancers. A study demonstrated that certain benzoxazinone derivatives can downregulate the expression of c-Myc mRNA in a dose-dependent manner in several cancer cell lines, including A549 (lung), SGC7901 (gastric), and SK-RC-42 (renal).[15] The proposed mechanism involves the compounds binding to and stabilizing G-quadruplex structures in the promoter region of the c-Myc gene.[15] This stabilization represses gene transcription, leading to decreased levels of the c-Myc protein, which in turn inhibits cancer cell proliferation and migration.[15]

BZO Benzoxazinone Derivative G4 c-Myc Promoter (G-Quadruplex) BZO->G4 Binds & Stabilizes cMyc_mRNA c-Myc mRNA Transcription G4->cMyc_mRNA Represses TF Transcription Factors TF->cMyc_mRNA Activates cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Migration cMyc_Protein->Proliferation Promotes

Caption: Proposed mechanism of c-Myc inhibition by benzoxazinone derivatives.

Experimental Methodologies: A Practical Guide

Robust and reproducible experimental data are the bedrock of any drug discovery program. This section provides standardized protocols for the primary assays used to evaluate the cytotoxicity of novel benzoxazinone derivatives.

General Experimental Workflow

The evaluation of novel compounds typically follows a hierarchical screening process, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for promising candidates.

A Synthesis & Purification of Benzoxazinone Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Lead Compounds (Low IC₅₀) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot Analysis (Protein Expression) D->G

Caption: A typical experimental workflow for evaluating anticancer agents.[16]

Protocol 1: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16][17]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, Hep-G2) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle.[16]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for their classification into cell cycle phases.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzoxazinone derivatives at their predetermined IC₅₀ concentrations for 24 or 48 hours.[16]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation to form a cell pellet. Wash the pellet with ice-cold PBS.

  • Cell Fixation: Resuspend the cell pellet gently and add dropwise to 70% ice-cold ethanol while vortexing at a low speed. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.[16]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Conclusion and Future Perspectives

Substituted 2-aryl-4H-3,1-benzoxazin-4-ones represent a versatile and potent class of cytotoxic agents. Structure-activity relationship studies consistently highlight the importance of electron-withdrawing groups, such as the nitro moiety, on either the 2-aryl ring or the benzoxazinone core for enhancing anticancer activity. Emerging mechanistic data point towards multiple modes of action, including cell cycle disruption and the targeted downregulation of key oncogenes like c-Myc.

Future research should focus on a more systematic exploration of the chemical space through the synthesis of diverse libraries with substitutions at various positions. Integrating computational modeling and in silico screening could accelerate the identification of derivatives with improved potency and selectivity.[14] Furthermore, elucidating the precise molecular targets and downstream signaling pathways will be crucial for optimizing these compounds as next-generation cancer therapeutics. The development of derivatives with favorable pharmacokinetic and safety profiles will be the ultimate determinant of their clinical potential.

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A Senior Application Scientist's Guide to the Experimental Validation of In-Silico Docking Results for 2-phenyl-4H-1,3-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery, in-silico molecular docking has emerged as an indispensable tool for the rapid screening of large compound libraries and the prediction of potential protein-ligand interactions. However, computational predictions are models of reality and necessitate rigorous experimental validation to confirm their accuracy and physiological relevance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the multifaceted approach to validating the in-silico docking results for a promising scaffold, 2-phenyl-4H-1,3-benzoxazin-4-one. This class of compounds has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1][2][3][4][5][6][7]

This guide will delve into the causality behind experimental choices, presenting a self-validating system of protocols, and will be grounded in authoritative references to ensure scientific integrity.

The Imperative of Experimental Validation: Beyond the Docking Score

While a favorable docking score suggests a high binding affinity, it is not a definitive indicator of a compound's biological activity. Several factors can contribute to discrepancies between in-silico predictions and experimental outcomes, including the limitations of scoring functions, the flexibility of the protein target, and the influence of the cellular environment. Therefore, a multi-pronged experimental approach is crucial to substantiate the computational hypotheses.

Our validation workflow is designed as a hierarchical process, starting with direct biochemical and biophysical assays to confirm binding, followed by functional cellular assays to assess target engagement and biological effect.

G cluster_0 In-Silico Docking cluster_1 Biophysical & Biochemical Validation (In Vitro) cluster_2 Structural Validation cluster_3 Cellular & In-Vivo Validation in_silico 2-phenyl-4H-1,3-benzoxazin-4-one Docking Studies biophysical Direct Binding Assays (SPR, ITC, NMR) in_silico->biophysical Confirm Direct Interaction biochemical Enzymatic/Functional Assays (IC50 Determination) biophysical->biochemical Quantify Functional Effect structural X-ray Crystallography / Cryo-EM biophysical->structural Determine Binding Mode cellular Target Engagement Assays (CETSA) biochemical->cellular Verify Target Engagement in Cells invivo Functional Cellular & In-Vivo Models cellular->invivo Assess Physiological Response

Caption: A hierarchical workflow for the experimental validation of in-silico docking results.

Part 1: Direct Binding Assays - The First Line of Evidence

The initial and most critical step is to confirm a direct physical interaction between 2-phenyl-4H-1,3-benzoxazin-4-one and its putative protein target. Several biophysical techniques can provide this crucial evidence.

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[8][9][10][11][12]Binding affinity (KD), association (ka) and dissociation (kd) rates.[8][10][12]Real-time, label-free, high sensitivity, provides kinetic data.[8][9]Requires immobilization of one binding partner, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[13][14][15]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][15]Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[15]Requires relatively large amounts of pure protein and compound, lower throughput.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atomic nuclei upon ligand binding.[16][17][18][19]Binding site mapping, structural changes, binding affinity.[16][18]Provides atomic-level information, can study weak interactions, suitable for fragment screening.[17][18][19]Requires isotopically labeled protein for detailed studies, lower throughput, requires specialized equipment.
Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR experiment to determine the binding kinetics of 2-phenyl-4H-1,3-benzoxazin-4-one to a putative target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • 2-phenyl-4H-1,3-benzoxazin-4-one

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Inject the target protein in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of 2-phenyl-4H-1,3-benzoxazin-4-one in running buffer.

    • Inject the compound solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection as a control.

  • Surface Regeneration:

    • Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference surface and buffer-only sensorgrams.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Part 2: Functional Assays - Linking Binding to Biological Activity

Confirming a direct interaction is a significant step, but it is equally important to demonstrate that this binding event translates into a functional consequence, such as enzyme inhibition or receptor modulation.

In Vitro Enzyme Inhibition Assay

Many benzoxazinone derivatives have been reported to exhibit inhibitory activity against various enzymes.[4] An in vitro enzyme assay is a fundamental method to quantify the potency of an inhibitor.[20][21][22][23]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-phenyl-4H-1,3-benzoxazin-4-one against its target enzyme.[24]

Protocol:

  • Prepare Reagents:

    • Target enzyme solution at a predetermined concentration.

    • Substrate solution at a concentration close to its Michaelis-Menten constant (Km).

    • A serial dilution of 2-phenyl-4H-1,3-benzoxazin-4-one.

    • Assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the inhibitor dilutions to the wells.

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 IC50 Determination Workflow start Prepare Reagents: Enzyme, Substrate, Inhibitor setup Assay Setup in 96-well Plate start->setup preincubate Pre-incubate Enzyme and Inhibitor setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate monitor Monitor Reaction Progress initiate->monitor analyze Calculate IC50 monitor->analyze G cluster_0 CETSA Workflow treat Treat Cells with Compound heat Apply Heat Challenge treat->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse detect Detect Soluble Target Protein lyse->detect analyze Analyze Melting Curve Shift detect->analyze

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-4H-3,1-Benzoxazin-4-Ones

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aryl-4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry. Its rigid, planar structure serves as an excellent framework for the development of a diverse array of therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this class of compounds across various biological targets, including cancer cells, bacteria, and key physiological enzymes. The insights presented herein are supported by experimental data from peer-reviewed literature, with detailed protocols to ensure the reproducibility of the findings.

The 2-Aryl-4H-3,1-Benzoxazin-4-one Core: A Versatile Pharmacophore

The inherent biological activity of the benzoxazinone core is attributed to its ability to interact with various biological macromolecules. The core structure features two key reactive sites at the C2 and C4 positions, rendering it susceptible to nucleophilic attack. This reactivity is central to its mechanism of action as an inhibitor of certain enzymes, particularly serine proteases. Furthermore, the aromatic nature of the fused benzene ring and the 2-aryl substituent allows for a multitude of modifications, enabling the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of the 2-Aryl-4H-3,1-Benzoxazin-4-one Scaffold

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is typically achieved through the cyclization of N-acyl anthranilic acids. A variety of methods have been developed, ranging from traditional heating in the presence of dehydrating agents to more modern, environmentally benign solvent-free approaches.

Experimental Protocol: One-Pot Synthesis using Cyanuric Chloride/DMF

This method provides a mild and efficient one-pot synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from anthranilic acid and an appropriate acid chloride. The use of an iminium cation generated from cyanuric chloride and DMF as a cyclizing agent avoids the need for harsh dehydrating agents like acetic anhydride.

Materials:

  • Anthranilic acid

  • Aroyl chloride (e.g., benzoyl chloride)

  • Triethylamine

  • Chloroform

  • Cyanuric chloride

  • Dimethylformamide (DMF)

  • Distilled water

  • Ice

Procedure:

  • To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add the aroyl chloride (3 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL).

  • Add the cyanuric chloride/DMF solution to the reaction mixture.

  • Continue stirring for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Pour the residue into a mixture of distilled water (20 mL) and ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one.[1]

Comparative Analysis of Biological Activities

The therapeutic potential of 2-aryl-4H-3,1-benzoxazin-4-ones is broad, with significant activity reported in oncology, microbiology, and enzyme inhibition. The following sections provide a comparative analysis of the SAR for each of these areas.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has focused on the anticancer properties of this class of compounds. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and, as more recent studies have revealed, the modulation of key oncogenes like c-Myc.[2][3][4]

The substitution pattern on both the 2-aryl ring and the benzoxazinone core plays a crucial role in determining the cytotoxic potency.

  • Substitution on the 2-Aryl Ring:

    • Electron-withdrawing groups, such as nitro (NO₂) and halogen moieties, on the 2-aryl ring are often associated with enhanced anticancer activity. For instance, a nitro-substituted benzoxazinone has demonstrated significant cytotoxicity against P388 cells with an ID50 of 8.9 µM.[5]

    • The position of the substituent is also critical. A 3-nitrophenyl derivative was found to have significant antibacterial activity, which often correlates with general cytotoxicity.[6]

  • Substitution on the Benzoxazinone Core:

    • A nitro group at the 7-position of the benzoxazinone ring has been shown to confer potent pro-apoptotic and antiproliferative effects against HeLa cervical cancer cells.[4]

    • Methyl or ethyl substitution at the 5-position can enhance inhibitory activity against certain enzymes implicated in cancer progression.[7][8]

Compound ID2-Aryl SubstituentBenzoxazinone SubstituentCancer Cell LineIC50 (µM)Reference
1 3-MethylphenylUnsubstitutedP3889.9[5]
2 Nitro-substitutedUnsubstitutedP3888.9[5]
3a 4-Tolyl7-NitroHeLa~44.67% cell viability[4]
3c Phenyl7-NitroHeLa~28.54% cell viability[4]
14b 1,2,3-Triazole linkedUnsubstitutedA5497.59[3]
14c 1,2,3-Triazole linkedUnsubstitutedA54918.52[3]

A particularly compelling mechanism of action for the anticancer effects of certain 2-aryl-4H-3,1-benzoxazin-4-ones is their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[2] The c-Myc protein is a critical transcription factor that is overexpressed in a wide range of human cancers, driving cell proliferation and inhibiting apoptosis. The promoter of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex secondary structure, which acts as a silencer element. By binding to and stabilizing this G-quadruplex, these compounds can effectively downregulate the transcription of c-Myc, leading to a reduction in c-Myc protein levels and subsequent inhibition of cancer cell growth.[1][2]

cMyc_Pathway cluster_nucleus Cell Nucleus Benzoxazinone 2-Aryl-4H-3,1- benzoxazin-4-one cMyc_Promoter c-Myc Promoter (G-rich sequence) Benzoxazinone->cMyc_Promoter Binds to G_Quadruplex Stabilized G-Quadruplex cMyc_Promoter->G_Quadruplex Forms cMyc_Gene c-Myc Gene G_Quadruplex->cMyc_Gene Represses cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Transcription Ribosome Ribosome cMyc_mRNA->Ribosome Translation cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: Mechanism of c-Myc downregulation by 2-aryl-4H-3,1-benzoxazin-4-ones.

Antimicrobial Activity

Several derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated promising activity against a range of pathogenic bacteria and fungi.[6][9]

  • 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has shown significant antibacterial activity against Bacillus subtilis.[6]

  • 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one displayed notable activity against several Gram-negative bacteria, including Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi.[6]

  • In contrast, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one exhibited weak activity against Staphylococcus aureus.[6]

This suggests that both electronic and steric factors of the 2-aryl substituent influence the antimicrobial spectrum and potency.

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient agar plates

  • Standardized bacterial or fungal cultures

  • Synthesized 2-aryl-4H-3,1-benzoxazin-4-one derivatives

  • Solvent (e.g., DMSO)

  • Positive control (e.g., ciprofloxacin for bacteria, nystatin for fungi)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Prepare solutions of the test compounds, positive control, and negative control at a known concentration.

  • Add a fixed volume (e.g., 100 µL) of each solution to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Serine Protease Inhibition

2-Aryl-4H-3,1-benzoxazin-4-ones are well-documented inhibitors of serine proteases, such as human leukocyte elastase, chymotrypsin, and cathepsin G.[10] These enzymes play critical roles in various physiological and pathological processes, including inflammation and cancer metastasis, making them attractive therapeutic targets.[11][12][13]

  • Mechanism of Inhibition: These compounds act as alternate substrate inhibitors. The active site serine residue of the protease attacks the C4-carbonyl group of the benzoxazinone, leading to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate. The slow deacylation of this intermediate effectively inhibits the enzyme.

  • Influence of 2-Aryl Substituents:

    • Electron-withdrawing substituents on the 2-aryl ring generally enhance inhibitory potency by increasing the electrophilicity of the C4-carbonyl carbon, thus accelerating the acylation rate.[7][8]

    • Bulky substituents, such as a 1-naphthyl group, can also lead to potent inhibition, likely due to favorable interactions within the enzyme's active site. One such derivative showed an IC50 value of 5.42 µM against α-chymotrypsin.

  • Influence of Benzoxazinone Core Substituents:

    • Substitution at the 5-position of the benzoxazinone ring with small alkyl groups (e.g., methyl or ethyl) can sterically hinder the deacylation process, thereby prolonging the inhibition.[7][8]

Compound ID2-Aryl SubstituentIC50 (µM)Reference
3h 2-Fluorophenyl7.22 ± 0.75
3n 2-Bromophenyl6.99 ± 0.29
3t 1-Naphthyl5.42 ± 1.66
Chymostatin (Standard) -7.13 ± 1.06

Integrated Experimental Workflow

The discovery and development of novel 2-aryl-4H-3,1-benzoxazin-4-one derivatives follow a logical and iterative workflow, from chemical synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) Characterization->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Serine Proteases) Characterization->Enzyme SAR SAR Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Pathway Pathway Analysis (e.g., Western Blot, RT-PCR) SAR->Pathway

Caption: General workflow for the development of 2-aryl-4H-3,1-benzoxazin-4-one derivatives.

Conclusion and Future Perspectives

The 2-aryl-4H-3,1-benzoxazin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to optimize activity against specific biological targets. For anticancer applications, the development of compounds that can selectively stabilize G-quadruplex structures in oncogene promoters represents a promising avenue for future research. In the realm of antimicrobial drug discovery, a more systematic exploration of substituents on the 2-aryl ring is warranted to develop broad-spectrum agents. Finally, the potent serine protease inhibitory activity of these compounds suggests their potential utility in treating inflammatory diseases and preventing cancer metastasis, a research direction that deserves further investigation. The experimental protocols provided herein offer a robust framework for researchers to build upon these findings and contribute to the development of the next generation of 2-aryl-4H-3,1-benzoxazin-4-one-based therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.